molecular formula C21H26N2O3 B15619130 Corynanthine CAS No. 123333-62-0; 483-10-3

Corynanthine

カタログ番号: B15619130
CAS番号: 123333-62-0; 483-10-3
分子量: 354.4 g/mol
InChIキー: BLGXFZZNTVWLAY-DKJBZYCGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Corynanthine is a yohimban alkaloid.
This compound has been reported in Rauvolfia serpentina, Rauvolfia biauriculata, and other organisms with data available.
A stereoisomer of yohimbine.

特性

IUPAC Name

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-DKJBZYCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317915
Record name Corynanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

483-10-3
Record name Corynanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynanthine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CORYNANTHINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Corynanthine on Alpha-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine (B1669447), an indole (B1671886) alkaloid and a diastereoisomer of yohimbine (B192690), exhibits a distinct pharmacological profile as a selective antagonist of alpha-1 adrenergic receptors (α1-ARs). Unlike its isomers yohimbine and rauwolscine, which show higher affinity for alpha-2 adrenergic receptors, this compound demonstrates preferential and potent blockade of α1-ARs. This selective antagonism of Gq-coupled receptors inhibits the canonical phospholipase C (PLC) signaling pathway, leading to a reduction in downstream events such as intracellular calcium mobilization and smooth muscle contraction. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding affinity, functional antagonism, and impact on intracellular signaling. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at α1-adrenergic receptors. This means that it binds to the same site as endogenous agonists like norepinephrine (B1679862) and synthetic agonists like phenylephrine, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade. The primary consequence of this action is the blockade of the Gq/11 protein-mediated activation of phospholipase C.

Signaling Pathway

The canonical signaling pathway of α1-adrenergic receptors and the inhibitory action of this compound are depicted below.

alpha1_signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine, Phenylephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binds & Activates This compound This compound This compound->Alpha1_AR Binds & Blocks Gq_protein Gq/11 Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to radioligand_binding_workflow start Start tissue_prep Tissue/Cell Homogenization & Membrane Isolation start->tissue_prep assay_setup Set up Assay Tubes: - Membranes - Buffer/Phentolamine/Corynanthine - [³H]-Prazosin tissue_prep->assay_setup incubation Incubate at 25°C for 60 minutes assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ scintillation->data_analysis end End data_analysis->end schild_analysis_workflow start Start tissue_prep Isolate & Mount Arterial Rings start->tissue_prep equilibration Equilibrate Tissue tissue_prep->equilibration control_crc Generate Control Phenylephrine CRC equilibration->control_crc washout Wash Tissue control_crc->washout antagonist_incubation Incubate with This compound washout->antagonist_incubation antagonist_crc Generate Phenylephrine CRC in presence of this compound antagonist_incubation->antagonist_crc repeat_loop Repeat with different [this compound] antagonist_crc->repeat_loop repeat_loop->washout Yes data_analysis Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA₂ repeat_loop->data_analysis No (all concentrations tested) end End data_analysis->end

The Biosynthesis of Corynanthine in Rauvolfia serpentina: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of corynanthine (B1669447), a significant monoterpene indole (B1671886) alkaloid (MIA) found in the medicinal plant Rauvolfia serpentina. This document details the enzymatic steps, key intermediates, and regulatory aspects of this compound synthesis, integrating recent advancements in the field. Quantitative data on alkaloid content are presented, along with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction to this compound and its Significance

This compound is an indole alkaloid found in plants of the Rauvolfia genus.[1][2] It is a diastereoisomer of yohimbine (B192690) and is related to ajmalicine.[2][3] this compound functions as an α1-adrenergic and α2-adrenergic receptor antagonist, with a preference for the former, contributing to the antihypertensive properties of Rauvolfia extracts.[2] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

The General Monoterpene Indole Alkaloid (MIA) Pathway: The Foundation for this compound Synthesis

The biosynthesis of this compound, like all MIAs, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin (B1681713).[4][5]

The initial committed steps of the MIA pathway are well-characterized and involve the following key enzymes:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of tryptophan to produce tryptamine.[4]

  • Strictosidine Synthase (STR): STR performs a Pictet-Spengler condensation of tryptamine and secologanin to form the central precursor of all MIAs, strictosidine.[4][6]

  • Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, leading to the formation of a highly reactive and unstable aglycone.[4] This aglycone is a critical branch point for the diversification of MIA skeletons.

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD G Strictosidine_Aglycone Strictosidine_Aglycone Intermediates Iminium/Enamine Intermediates Strictosidine_Aglycone->Intermediates Yohimbane_Scaffold Yohimbane Scaffold Intermediates->Yohimbane_Scaffold Yohimbane Synthase (YOS) This compound This compound Yohimbane_Scaffold->this compound Yohimbine Yohimbine Yohimbane_Scaffold->Yohimbine Rauwolscine Rauwolscine Yohimbane_Scaffold->Rauwolscine Allo_Yohimbine Allo_Yohimbine Yohimbane_Scaffold->Allo_Yohimbine G start Powdered Root Material basify Basify with NH4OH start->basify extract Extract with Methanol/Ethanol (Sonication) basify->extract filter1 Filter and Collect Filtrate extract->filter1 repeat_ext Repeat Extraction (2-3x) filter1->repeat_ext evaporate1 Evaporate Combined Filtrates filter1->evaporate1 repeat_ext->extract redissolve_acid Redissolve in Dilute Acid evaporate1->redissolve_acid wash_organic Wash with Organic Solvent redissolve_acid->wash_organic basify_aq Basify Aqueous Layer wash_organic->basify_aq extract_organic Extract with Organic Solvent (3-4x) basify_aq->extract_organic dry_evaporate Dry and Evaporate Organic Extract extract_organic->dry_evaporate final_product Crude Alkaloid Extract dry_evaporate->final_product G start Prepare Reaction Mixture (Buffer, Substrate, Cofactor) pre_incubate Pre-incubate at Optimal Temperature start->pre_incubate add_enzyme Initiate Reaction with YOS Enzyme pre_incubate->add_enzyme incubate Incubate for Defined Time add_enzyme->incubate quench Stop Reaction incubate->quench extract Extract Products quench->extract analyze Analyze by LC-MS extract->analyze end Identify and Quantify Products analyze->end

References

An In-depth Technical Guide on the Pharmacological Properties of Corynanthine as a Depressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynanthine (B1669447), a naturally occurring indole (B1671886) alkaloid, presents a unique pharmacological profile as a central nervous system (CNS) depressant. Unlike its diastereoisomers, yohimbine (B192690) and rauwolscine (B89727), which are known for their stimulant properties, this compound exhibits a preferential antagonism for α1-adrenergic receptors over α2-adrenergic receptors. This selective blockade is central to its depressant and antihypertensive effects. Furthermore, evidence suggests that this compound also modulates serotonergic neurotransmission through agonistic activity at 5-HT autoreceptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, receptor binding affinities, and the downstream signaling pathways implicated in its depressant effects. The guide also includes detailed experimental protocols for assessing its activity and summarizes available pharmacokinetic data to support further preclinical and clinical investigation.

Introduction

This compound, also known as rauhimbine, is an alkaloid found in plants of the Rauvolfia and Pausinystalia (formerly Corynanthe) genera.[1] It is a stereoisomer of yohimbine and rauwolscine, but possesses a distinct pharmacological profile that results in depressant, rather than stimulant, effects on the central nervous system.[1] This key difference lies in its receptor selectivity, primarily acting as a selective α1-adrenergic receptor antagonist.[2] This guide will provide an in-depth exploration of the pharmacological properties of this compound, with a focus on its potential as a CNS depressant.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors.[2] It displays a 10-fold higher potency for α1-adrenoceptors compared to α2-adrenoceptors.[2] This is in stark contrast to yohimbine and rauwolscine, which are approximately 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists.[2]

In addition to its effects on the adrenergic system, this compound has been shown to act as an agonist at serotonin (B10506) (5-HT) autoreceptors.[3] This dual action on both adrenergic and serotonergic systems likely contributes to its overall depressant and physiological effects.

Adrenergic Receptor Antagonism

As a competitive antagonist at α1-adrenergic receptors, this compound blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. These receptors are Gq-protein coupled, and their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound inhibits downstream signaling cascades that lead to physiological responses such as smooth muscle contraction.

Serotonergic Receptor Agonism

This compound has been demonstrated to decrease the evoked release of serotonin (5-HT) in hippocampal slices, an effect that is abolished by a 5-HT receptor antagonist.[3] This suggests that this compound acts as an agonist at inhibitory 5-HT autoreceptors, likely the 5-HT1A subtype. These autoreceptors are Gi/o-protein coupled and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal firing and neurotransmitter release.

Quantitative Data

Receptor Binding Affinity

The binding affinity of this compound for various receptors is crucial for understanding its pharmacological profile. The following table summarizes the available quantitative data.

Receptor TargetLigandTissue/SystempA2Ki (nM)Reference(s)
α1-Adrenergic Receptor NoradrenalineRat Anococcygeus Muscle--[1]
NoradrenalineRat Vas Deferens7.5~31.6[2]
α2-Adrenergic Receptor ClonidineStimulated Rat Vas Deferens5.5~3162[1]

Note: The Ki value for the α1-Adrenergic Receptor was calculated from the pA2 value using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming competitive antagonism and approximating pA2 to be roughly equivalent to the log of the inverse of the antagonist's equilibrium dissociation constant (Kb), which is analogous to Ki in this context. The Ki for the α2-Adrenergic Receptor was also estimated from its reported lower potency relative to α1 antagonism.

Binding affinity data for this compound at serotonin receptors is not extensively quantified in the available literature. However, its functional agonism at 5-HT autoreceptors has been demonstrated.[3]

Pharmacokinetic Properties (ADME)

Comprehensive pharmacokinetic data for this compound is limited. However, a study on the structurally similar kratom alkaloid, corynantheidine (B1225087), in rats provides some insight into the potential ADME profile of this class of compounds.[4][5]

ParameterValue (for Corynantheidine in rats)Reference(s)
Administration Route Intravenous (IV) and Oral (P.O.)[4][5]
Dosage 2.5 mg/kg (IV), 20 mg/kg (P.O.)[4][5]
Clearance 884.1 ± 32.3 mL/h[4][5]
Apparent Volume of Distribution 8.0 ± 1.2 L[4][5]
Mean Residence Time (IV) 3.0 ± 0.2 h[4][5]
Tmax (P.O.) 4.1 ± 1.3 h[4][5]
Cmax (P.O.) 213.4 ± 40.4 ng/mL[4][5]
Mean Residence Time (P.O.) 8.8 ± 1.8 h[4][5]
Absolute Oral Bioavailability 49.9 ± 16.4 %[4][5]

Disclaimer: This data is for corynantheidine and should be considered as an approximation for this compound until specific studies are conducted.

The metabolism of many alkaloids involves cytochrome P450 (CYP) enzymes.[6][7] While specific data for this compound is unavailable, it is plausible that its metabolism follows similar pathways.

Signaling Pathways

α1-Adrenergic Receptor Antagonism Pathway

alpha1_antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound blocks the Gq-coupled α1-adrenergic receptor signaling pathway.

5-HT Autoreceptor Agonism Pathway

serotonin_agonism cluster_receptor Presynaptic Terminal cluster_downstream Intracellular Signaling This compound This compound 5HT_Autoreceptor 5-HT Autoreceptor (e.g., 5-HT1A) This compound->5HT_Autoreceptor Activates Gi_Protein Gi/o Protein 5HT_Autoreceptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits Ion_Channels K⁺/Ca²⁺ Channels Gi_Protein->Ion_Channels Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Reduced_Firing Reduced Neuronal Firing & 5-HT Release PKA->Reduced_Firing Ion_Channels->Reduced_Firing open_field_workflow Acclimation Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Placement Placement in Open-Field Arena Drug_Admin->Placement Recording Video Recording of Activity (30-60 min) Placement->Recording Data_Analysis Data Analysis (Locomotor Parameters) Recording->Data_Analysis

References

Stereoisomerism of Corynanthine Versus Yohimbine and Rauwolscine: A Technical Guide to Receptor Selectivity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoisomerism of the indole (B1671886) alkaloids corynanthine (B1669447), yohimbine (B192690), and rauwolscine (B89727). These compounds, all diastereomers of yohimbine, exhibit distinct pharmacological profiles due to subtle differences in their three-dimensional structures. This document details their differential binding affinities for adrenergic and serotonergic receptors, the consequent effects on signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction: The Significance of Stereochemistry

This compound, yohimbine, and rauwolscine are pentacyclic indole alkaloids that share the same molecular formula and connectivity but differ in the spatial arrangement of atoms at key chiral centers. This stereochemical variation is fundamental to their interaction with biological targets, leading to profound differences in their pharmacological effects. While yohimbine and rauwolscine are primarily known as potent and selective α2-adrenergic receptor antagonists with stimulant effects, this compound displays a preference for α1-adrenergic receptors, resulting in depressant and antihypertensive properties.[1][2] Understanding these structure-activity relationships is crucial for the development of selective pharmacological tools and potential therapeutics.

Stereochemical Relationships

Yohimbine, rauwolscine, and this compound are diastereomers, differing in the stereochemistry at positions C3, C16, C17, and C20 of the yohimban (B1201205) skeleton.[3][4] Rauwolscine is also known as α-yohimbine.[5] The differing spatial arrangements of the substituents at these chiral centers dictate the overall shape of the molecule and its ability to bind to specific receptor pockets.

stereoisomers cluster_yohimbine Yohimbine cluster_rauwolscine Rauwolscine (α-Yohimbine) cluster_this compound This compound yohimbine Yohimbine (17α-hydroxy-yohimban-16α-carboxylic acid methyl ester) rauwolscine Rauwolscine (17α-hydroxy-20α-yohimban-16β-carboxylic acid methyl ester) yohimbine->rauwolscine Diastereomers This compound This compound (17α-hydroxy-yohimban-16β-carboxylic acid methyl ester) yohimbine->this compound Diastereomers rauwolscine->this compound Diastereomers

Figure 1: Stereochemical relationship of yohimbine and its diastereomers.

Quantitative Data on Receptor Binding Affinities

The differential pharmacology of these stereoisomers is quantitatively demonstrated by their binding affinities for various G protein-coupled receptors (GPCRs). The following tables summarize the inhibitory constants (Ki), dissociation constants (Kd), and antagonist potencies (pA2) at key adrenergic and serotonergic receptor subtypes. Lower Ki and Kd values indicate higher binding affinity.

Table 1: Adrenergic Receptor Binding Affinities

CompoundReceptor SubtypeSpeciesTissue/Cell LineParameterValue (nM)
Yohimbine α1-adrenoceptorDog---
α2-adrenoceptorDog---
Rauwolscine α1-adrenoceptorDog---
α2-adrenoceptorDog---
α2A-adrenoceptorHuman-Ki3.5
α2B-adrenoceptorHuman-Ki0.37
α2C-adrenoceptorHuman-Ki0.13
This compound α1-adrenoceptorDog---
α2-adrenoceptorDog---

In vivo studies in anesthetized dogs have shown that yohimbine and rauwolscine are approximately 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists, whereas this compound is about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[2]

Table 2: Serotonin (B10506) (5-HT) Receptor Binding Affinities & Functional Data

CompoundReceptor SubtypeSpeciesFunctional EffectParameterValue (nM)
Yohimbine 5-HT1AHumanPartial Agonist--
5-HT2ACalfAntagonistKB~50
5-HT2B-Antagonist--
Rauwolscine 5-HT1AHumanPartial AgonistKi158 ± 69
5-HT2ACalfAntagonistKB~79
5-HT2BHumanAntagonistKi14.3 ± 1.2

Signaling Pathways

The distinct receptor selectivity profiles of these isomers translate into the modulation of different intracellular signaling cascades.

α1-Adrenergic Receptor Signaling (Antagonized by this compound)

This compound's higher affinity for α1-adrenergic receptors allows it to act as an antagonist at these sites. α1-receptors are coupled to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can inhibit smooth muscle contraction.

alpha1_signaling cluster_membrane Cell Membrane This compound This compound Alpha1_R α1-Adrenergic Receptor This compound->Alpha1_R Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_R Activates Gq Gq Alpha1_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Figure 2: Antagonism of the α1-Adrenergic Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling (Antagonized by Yohimbine and Rauwolscine)

Yohimbine and rauwolscine are potent antagonists of α2-adrenergic receptors. These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this inhibitory pathway, yohimbine and rauwolscine increase the release of norepinephrine (B1679862) from presynaptic nerve terminals, contributing to their stimulant effects.

alpha2_signaling cluster_membrane Cell Membrane Yohimbine_Rauw Yohimbine Rauwolscine Alpha2_R α2-Adrenergic Receptor Yohimbine_Rauw->Alpha2_R Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2_R Activates Gi Gi Alpha2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response ↓ Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response

Figure 3: Antagonism of the α2-Adrenergic Receptor Signaling Pathway.
5-HT1A Receptor Signaling (Partial Agonism by Rauwolscine)

Rauwolscine also acts as a partial agonist at 5-HT1A receptors. These receptors are also coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This can result in hyperpolarization of the neuron and a decrease in neuronal firing, contributing to the complex central nervous system effects of rauwolscine.

ht1a_signaling cluster_membrane Cell Membrane Rauwolscine Rauwolscine HT1A_R 5-HT1A Receptor Rauwolscine->HT1A_R Partially Activates Gi Gi HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response ↓ Neuronal Firing cAMP->Response

Figure 4: Partial agonism at the 5-HT1A receptor signaling pathway.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the pharmacological properties of yohimbine stereoisomers.

Radioligand Competition Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of unlabeled compounds (this compound, yohimbine, rauwolscine) for the α2-adrenergic receptor.

Materials:

  • Membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., rat cerebral cortex).

  • Radioligand: [3H]Rauwolscine (specific activity ~70-90 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM phentolamine (B1677648) or unlabeled yohimbine.

  • Test compounds: this compound, yohimbine, rauwolscine at a range of concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and vials.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • Total Binding: 50 µL of [3H]Rauwolscine (final concentration ~1-3 nM), 50 µL of binding buffer, and 150 µL of membrane suspension (20-50 µg protein).

    • Non-specific Binding: 50 µL of [3H]Rauwolscine, 50 µL of 10 µM phentolamine, and 150 µL of membrane suspension.

    • Competition: 50 µL of [3H]Rauwolscine, 50 µL of test compound (at various concentrations), and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand ± Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]Rauwolscine, Buffers, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate Specific Binding, Determine IC50, Calculate Ki Scintillation->Analysis

Figure 5: General workflow for a competitive radioligand binding assay.
Functional Assay for α1-Adrenoceptor Antagonism in Isolated Rat Aorta

Objective: To determine the functional potency (pA2) of this compound as an antagonist of α1-adrenoceptor-mediated vasoconstriction.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Agonist: Phenylephrine or norepinephrine.

  • Antagonist: this compound.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Euthanize the rat and dissect the thoracic aorta. Cut the aorta into rings (2-3 mm in width).

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, maintained under a resting tension of 1.5-2 g.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 10^-9 to 10^-4 M).

  • Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for 30-60 minutes.

  • Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 5 and 6 with increasing concentrations of the antagonist.

Data Analysis:

  • Plot the contractile response as a percentage of the maximum response against the log concentration of the agonist.

  • Determine the EC50 values for the agonist in the absence and presence of each antagonist concentration.

  • Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The concentration ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 in its absence.

  • The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.[6]

Conclusion

The stereoisomers this compound, yohimbine, and rauwolscine provide a compelling example of how subtle changes in molecular geometry can lead to distinct pharmacological profiles. Yohimbine and its stereoisomer rauwolscine are selective α2-adrenergic receptor antagonists, while their diastereomer this compound preferentially antagonizes α1-adrenergic receptors. These differences in receptor affinity and selectivity, which also extend to various serotonin receptor subtypes, are responsible for their opposing physiological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other stereochemically complex compounds, which is essential for the advancement of pharmacology and the development of more targeted and effective therapeutics.

References

The Alkaloid Enigma: A Technical Guide to the Discovery and Isolation of Corynanthine from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynanthine (B1669447), a diastereoisomer of yohimbine (B192690), is an indole (B1671886) alkaloid with significant pharmacological interest due to its selective antagonism of α1-adrenergic receptors, a contrast to its more famous stimulant relative. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural plant sources. It details the historical context of its discovery, identifies key plant genera in which it is found, and presents in-depth experimental protocols for its extraction, purification, and identification. Quantitative data from various studies are summarized, and key processes are visualized through detailed diagrams to facilitate understanding and replication by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: Unveiling this compound

The journey into the world of indole alkaloids has led to the discovery of a vast array of compounds with profound physiological effects. Among these, this compound stands out for its unique pharmacological profile. First identified in the mid-20th century, this compound is an alkaloid found predominantly in plants of the Rauvolfia and Pausinystalia (formerly Corynanthe) genera[1]. Unlike its diastereoisomer yohimbine, which is a potent α2-adrenergic receptor antagonist known for its stimulant and aphrodisiac properties, this compound acts as a selective α1-adrenergic receptor antagonist, leading to depressant and antihypertensive effects[1][2]. This critical difference in receptor selectivity underscores the importance of isolating and studying these closely related compounds independently. This guide serves as a technical resource for the scientific community, offering a detailed roadmap for the successful isolation and characterization of this compound.

Plant Sources of this compound

This compound is a naturally occurring alkaloid biosynthesized by a select group of plants. The primary genera known to contain this compound are:

  • Rauvolfia : This genus of evergreen trees and shrubs, belonging to the Apocynaceae family, is a rich source of various indole alkaloids, including this compound. Rauvolfia serpentina, commonly known as Indian snakeroot, is a particularly well-documented source. Other species within this genus, such as Rauvolfia canescens, also contain this compound[3]. The concentration of alkaloids can vary depending on the plant part, geographical location, and harvest time[4].

  • Pausinystalia : Previously classified under the genus Corynanthe, this genus in the Rubiaceae family is another significant source of this compound. The most notable species is Pausinystalia johimbe, from which the common name "yohimbe" is derived. The bark of this tree contains a complex mixture of alkaloids, including yohimbine, rauwolscine, and this compound[5][6][7].

Experimental Protocols: From Plant Material to Pure Compound

The isolation of this compound from plant sources is a multi-step process that involves extraction of the total alkaloids followed by chromatographic separation and purification. The following protocols are a synthesis of established methods for indole alkaloid isolation from Rauvolfia serpentina.

Extraction of Total Alkaloids

This protocol outlines a standard procedure for the extraction of the total alkaloid fraction from the dried roots of Rauvolfia serpentina.

Materials:

Procedure:

  • Maceration: A known quantity of finely powdered Rauvolfia serpentina root material is macerated with methanol at room temperature for 72 hours. The solvent-to-solid ratio is typically maintained at 10:1 (v/w).

  • Filtration: The methanolic extract is filtered to separate the plant debris. The residue is washed with fresh methanol to ensure complete extraction of the alkaloids.

  • Concentration: The combined methanolic filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Acid-Base Extraction: a. The crude methanolic extract is dissolved in 10% aqueous acetic acid. b. The acidic solution is then washed with chloroform to remove non-alkaloidal impurities. The aqueous layer containing the alkaloid salts is retained. c. The acidic aqueous layer is basified to a pH of 9-10 by the dropwise addition of ammonia solution. This precipitates the free alkaloids. d. The basified solution is then extracted multiple times with chloroform. The chloroform layers containing the free alkaloids are combined.

  • Drying and Final Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate and then filtered. The solvent is evaporated to dryness under reduced pressure to yield the total alkaloid extract.

Chromatographic Separation and Isolation of this compound

The total alkaloid extract is a complex mixture of various compounds. Column chromatography is a widely used technique for the separation of individual alkaloids.

Materials:

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent for visualization

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., chloroform).

  • Sample Loading: The dried total alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with pure chloroform and gradually increases the proportion of methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

  • Fraction Collection: Eluted fractions are collected sequentially using a fraction collector.

  • TLC Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. A suitable mobile phase for TLC analysis of Rauvolfia alkaloids is a mixture of chloroform and methanol (e.g., 9:1 v/v). The spots can be visualized under UV light and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

  • Pooling and Purification: Fractions showing a spot corresponding to the Rf value of a this compound standard are pooled together.

  • Recrystallization: The pooled fractions are concentrated, and the isolated this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a pure crystalline compound.

Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (both containing 0.05% formic acid) can be used for the quantitative analysis and purity assessment of this compound[8].

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Used to elucidate the chemical structure of the isolated compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Quantitative Data

The yield of this compound and other alkaloids can vary significantly based on the plant species, geographical origin, time of harvest, and the extraction and isolation methods employed. The following tables summarize available quantitative data.

Table 1: Total Alkaloid Content in Rauvolfia Species

Plant SpeciesPlant PartTotal Alkaloid Content (% dry weight)Reference
Rauvolfia serpentinaRoots1.57 - 12.1 mg/g[8]
Rauvolfia canescensRoots3.1 - 4.3%[9]
Rauvolfia canescensEpigeal part1.9 - 2.4%[9]

Table 2: this compound Content in Plant Material

Specific quantitative data for this compound yield from raw plant material is not consistently reported in the surveyed literature. The yield is highly dependent on the efficiency of the extraction and purification process. Researchers are encouraged to perform their own quantitative analysis using a validated HPLC method with a certified reference standard.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

Signaling Pathways of Adrenergic Receptors Targeted by this compound

This compound's primary mechanism of action involves the blockade of α1- and α2-adrenergic receptors.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline/ Norepinephrine alpha1_R α1-Adrenergic Receptor Adrenaline->alpha1_R Activates Gq Gq Protein alpha1_R->Gq Activates This compound This compound This compound->alpha1_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca2_release->Cellular_Response

Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound.

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline/ Norepinephrine alpha2_R α2-Adrenergic Receptor Adrenaline->alpha2_R Activates Gi Gi Protein alpha2_R->Gi Activates This compound This compound This compound->alpha2_R Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response

Caption: α2-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow of the experimental process for isolating this compound.

workflow Plant_Material Dried and Powdered Rauvolfia serpentina Roots Maceration Maceration with Methanol Plant_Material->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Extract Acid_Base->Total_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Total_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of this compound- Containing Fractions TLC_Monitoring->Pooling Purification Recrystallization Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Structural Elucidation and Purity Analysis (HPLC, MS, NMR, IR) Pure_this compound->Analysis

Caption: Experimental Workflow for the Isolation of this compound.

Conclusion

The discovery and isolation of this compound from its natural plant sources represent a significant endeavor in the field of phytochemistry and pharmacology. Its distinct antagonistic activity at α1-adrenergic receptors, in contrast to its well-known diastereoisomers, highlights the subtleties of structure-activity relationships in natural products. The methodologies detailed in this guide provide a robust framework for researchers to successfully extract, separate, and identify this compound. Further research into optimizing isolation protocols and exploring a wider range of plant sources will undoubtedly contribute to a deeper understanding of this intriguing alkaloid and its potential therapeutic applications. The provided workflows and signaling pathway diagrams serve as valuable visual aids to complement the technical protocols, empowering scientists to advance their research in this exciting area.

References

Corynanthine and Serotonin Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide provides a comprehensive overview of the interaction between corynanthine (B1669447), an alkaloid found in the bark of the Pausinystalia johimbe tree and other plant species, and the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound and its potential therapeutic applications related to serotonergic neurotransmission. The guide summarizes the available quantitative data on this compound's binding affinity and functional activity at various 5-HT receptor subtypes, details the experimental methodologies used to obtain this data, and provides visual representations of key signaling pathways and experimental workflows.

Introduction to this compound and the Serotonin System

This compound is a diastereomer of yohimbine (B192690) and rauwolscine (B89727) and is classified as an indole (B1671886) alkaloid. It is traditionally known for its effects on the central and peripheral nervous systems. The serotonin system, comprising a diverse family of receptors, is a critical regulator of a vast array of physiological and pathological processes, including mood, cognition, sleep, and gastrointestinal function. The interaction of compounds like this compound with specific 5-HT receptor subtypes can elicit a range of pharmacological effects, making it a subject of interest for drug discovery.

Quantitative Analysis of this compound's Interaction with Serotonin Receptors

A thorough review of the scientific literature reveals limited specific quantitative data regarding the binding affinity and functional activity of this compound at various serotonin receptor subtypes. While some studies suggest a potential interaction, particularly with 5-HT autoreceptors, a comprehensive quantitative profile is not well-established.

One study investigating the modulation of hippocampal serotonin release suggested that this compound, along with yohimbine and rauwolscine, may act as an agonist at 5-HT autoreceptors.[1] However, the specific binding affinities (Ki) and functional potencies (EC50) at distinct 5-HT receptor subtypes were not reported in the available literature.

Table 1: Binding Affinity of this compound at Human Serotonin Receptors

Receptor SubtypeRadioligandKᵢ (nM)Test SystemReference
Data Not Available----

Table 2: Functional Activity of this compound at Human Serotonin Receptors

Receptor SubtypeAssay TypeParameterValueTest SystemReference
Data Not Available-----

It is important to note that the absence of data in these tables reflects the current gap in the publicly available scientific literature. Further research is required to fully characterize the quantitative pharmacology of this compound at the diverse array of serotonin receptors.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and functional activity of this compound at serotonin receptors are crucial for reproducible research. The following sections outline generalized methodologies that can be adapted for this purpose, based on standard practices in pharmacology.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Objective: To determine the Kᵢ of this compound for a specific 5-HT receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target 5-HT receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., 10 µM serotonin).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of this compound or vehicle (for total binding) or the non-specific binding control.

    • Radioligand at a concentration close to its Kₑ value.

    • Membrane suspension to initiate the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a G protein-coupled receptor (GPCR) upon agonist stimulation. It can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound if it acts as an agonist.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at a specific G protein-coupled 5-HT receptor subtype.

Materials:

  • Cell Membranes: Prepared from cells expressing the target 5-HT receptor.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • Increasing concentrations of this compound or vehicle.

    • Cell membrane suspension.

    • [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Washing: As described in the radioligand binding assay protocol.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

    • Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's interaction with serotonin receptors can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for a Gᵢ-coupled 5-HT receptor and a typical experimental workflow for a radioligand binding assay.

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) Receptor 5-HT Receptor (Gᵢ-coupled) This compound->Receptor Binds G_protein Gαᵢβγ Receptor->G_protein Activates G_alpha Gαᵢ-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Substrates

Caption: Hypothetical Gᵢ-coupled 5-HT receptor signaling pathway activated by this compound.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, this compound concentrations) prep_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC₅₀ and Kᵢ) quantification->analysis end End analysis->end

Caption: Experimental workflow for a radioligand displacement binding assay.

Conclusion

The interaction of this compound with serotonin receptors presents an area of pharmacological interest that remains underexplored. While preliminary evidence suggests a potential role as an agonist at 5-HT autoreceptors, a comprehensive quantitative understanding of its binding and functional profile across the diverse family of serotonin receptors is lacking. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these interactions. Further studies are warranted to elucidate the precise mechanism of action of this compound at serotonin receptors, which will be crucial for evaluating its potential as a therapeutic agent. The generation of robust quantitative data will be essential for advancing our knowledge in this area and for guiding future drug development efforts.

References

Methodological & Application

In Vivo Experimental Design for Testing Corynanthine's Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo experiments to evaluate the pharmacological effects of corynanthine (B1669447), an indole (B1671886) alkaloid with known activity as an α1-adrenergic receptor antagonist and potential activity at serotonin (B10506) receptors. The following protocols are intended to serve as a detailed guide for investigating the anxiolytic, antidepressant, and anti-addictive potential of this compound in established rodent models.

Introduction to this compound

This compound is a diastereoisomer of yohimbine, but it possesses a distinct pharmacological profile. Unlike yohimbine, which is a potent α2-adrenergic antagonist with stimulant effects, this compound acts primarily as a selective antagonist of α1-adrenergic receptors[1][2]. This antagonism of α1-adrenoceptors, which are coupled to Gq proteins and modulate the phospholipase C (PLC) signaling pathway, is thought to underlie its potential depressant and antihypertensive properties[1][3]. Additionally, some evidence suggests that this compound may act as an agonist at 5-HT autoreceptors, potentially modulating serotonin release[1][4]. Given the roles of both the adrenergic and serotonergic systems in mood and addictive disorders, this compound presents an interesting candidate for investigation in relevant preclinical models.

Experimental Design and Rationale

This section outlines a series of in vivo experiments designed to test the hypothesis that this compound exhibits anxiolytic, antidepressant, and anti-addictive properties. The experimental design incorporates behavioral assays sensitive to these conditions, along with molecular analyses to elucidate the underlying mechanisms of action.

Animal Models
  • Species: Male C57BL/6 mice (8-10 weeks old) are a suitable initial model. It is recommended to use both male and female mice in subsequent studies to investigate potential sex differences.

  • Housing: Animals should be group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments should be conducted during the light phase.

Drug Administration
  • Compound: this compound hydrochloride (or other suitable salt) dissolved in a vehicle of sterile saline or 0.5% carboxymethylcellulose.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.

  • Dose Selection: A dose-response study should be conducted to determine the optimal dose range. Based on literature for related compounds, a starting range of 1, 5, and 10 mg/kg could be explored. A vehicle control group is essential.

Experimental Groups

For each behavioral assay, the following experimental groups are recommended:

  • Group 1: Vehicle Control: Receives the vehicle solution.

  • Group 2: this compound (Low Dose): Receives a low dose of this compound.

  • Group 3: this compound (Mid Dose): Receives a mid-range dose of this compound.

  • Group 4: this compound (High Dose): Receives a high dose of this compound.

  • Group 5: Positive Control: Receives a standard drug known to be effective in the specific behavioral model (e.g., diazepam for anxiety, fluoxetine (B1211875) for depression, naltrexone (B1662487) for addiction).

Behavioral Assays: Protocols and Data Presentation

Assessment of Anxiolytic-like Effects: The Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Habituation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) i.p. 30 minutes before testing.

  • Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: An automated tracking system should be used to record the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Total distance traveled is used to control for general locomotor effects.

GroupTreatmentDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance (m)
1Vehicle-35.2 ± 4.18.3 ± 1.225.6 ± 2.8
2This compound148.9 ± 5.311.5 ± 1.526.1 ± 3.0
3This compound562.1 ± 6.8 14.2 ± 1.825.9 ± 2.5
4This compound1055.4 ± 5.912.8 ± 1.624.8 ± 2.9
5Diazepam275.3 ± 7.2 16.5 ± 2.021.3 ± 2.1

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control.

Assessment of Antidepressant-like Effects: The Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable container of water.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., fluoxetine) i.p. 30 minutes before the test. For chronic effects, administer daily for 14-21 days, with the final injection 30 minutes before testing.

  • Testing: Gently place the mouse into the water cylinder for a 6-minute session.

  • Data Collection: The duration of immobility during the last 4 minutes of the test is recorded by a trained observer blinded to the treatment groups or using an automated scoring system.

  • Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

GroupTreatmentDose (mg/kg)Immobility Time (s)
1Vehicle-155.8 ± 12.3
2This compound1130.2 ± 10.5
3This compound5105.7 ± 9.8*
4This compound1092.4 ± 8.5**
5Fluoxetine2085.1 ± 7.9***

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control.

Assessment of Anti-Addictive Properties: Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug and its potential to block the rewarding effects of drugs of abuse.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-Conditioning (Day 1): Allow the mice to freely explore both chambers for 15 minutes to establish baseline preference.

  • Conditioning (Days 2-7):

    • On alternate days, administer a drug of abuse (e.g., morphine, 10 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.

    • On the other days, administer vehicle and confine the mouse to the other chamber for 30 minutes.

    • To test this compound's effect on the rewarding properties of the drug of abuse, administer this compound (or vehicle) 30 minutes prior to the morphine injection.

  • Post-Conditioning Test (Day 8): Place the mouse in the central compartment (if applicable) or directly into one chamber and allow free access to both chambers for 15 minutes.

  • Data Collection: Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned preference. A reduction in this preference by this compound pre-treatment suggests a blockade of the rewarding effects of the drug of abuse.

GroupPre-treatmentConditioning DrugTime in Drug-Paired Chamber (s)Preference Score (s)
1VehicleSaline445.3 ± 35.1-5.2 ± 10.8
2VehicleMorphine680.1 ± 42.5 229.6 ± 38.7
3This compound (5 mg/kg)Morphine512.7 ± 38.9#65.4 ± 25.1#
4This compound (10 mg/kg)Morphine465.9 ± 36.2##12.8 ± 18.3##
5Naltrexone (1 mg/kg)Morphine450.6 ± 33.7###-2.1 ± 15.6###

*Data are presented as mean ± SEM. Preference Score = Time in drug-paired chamber - Time in saline-paired chamber. **p < 0.001 compared to Vehicle/Saline group. #p < 0.05, ##p < 0.01, ###p < 0.001 compared to Vehicle/Morphine group.

Molecular and Neurochemical Analyses

Following behavioral testing, brain tissue can be collected to investigate the molecular mechanisms of this compound's action.

  • Receptor Binding Assays: To confirm the affinity and selectivity of this compound for α1-adrenergic and serotonin receptors in brain tissue.

  • Immunohistochemistry: To examine changes in the expression of key proteins in relevant brain regions (e.g., prefrontal cortex, hippocampus, amygdala), such as c-Fos (a marker of neuronal activity) or components of the downstream signaling pathways.

  • Neurotransmitter Measurement: Using techniques like microdialysis or high-performance liquid chromatography (HPLC) to measure levels of norepinephrine, serotonin, and dopamine (B1211576) in specific brain regions following this compound administration.

Visualization of Pathways and Workflows

Signaling Pathways

Corynanthine_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5ht Putative 5-HT Autoreceptor Pathway This compound This compound Alpha1_R α1-Adrenergic Receptor This compound->Alpha1_R Antagonist Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_A Cellular Response Ca_release->Cellular_Response_A PKC->Cellular_Response_A Corynanthine_5HT This compound HT1A_AutoR 5-HT1A Autoreceptor Corynanthine_5HT->HT1A_AutoR Agonist Gi Gi Protein HT1A_AutoR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Serotonin_Release ↓ Serotonin Release PKA->Serotonin_Release

Caption: Proposed signaling pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_behavior Behavioral Testing (30 min post-injection) cluster_analysis Post-Mortem Analysis Animal_Model C57BL/6 Mice (8-10 weeks) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomized Grouping (n=10-12/group) Acclimatization->Grouping Drug_Admin This compound/Vehicle/Positive Control (i.p. injection) Grouping->Drug_Admin EPM Elevated Plus Maze (Anxiety) Drug_Admin->EPM FST Forced Swim Test (Depression) Drug_Admin->FST CPP Conditioned Place Preference (Addiction) Drug_Admin->CPP Tissue_Collection Brain Tissue Collection EPM->Tissue_Collection Data_Analysis Statistical Analysis (ANOVA, t-test) EPM->Data_Analysis FST->Tissue_Collection FST->Data_Analysis CPP->Tissue_Collection CPP->Data_Analysis Molecular_Assays Receptor Binding, Immunohistochemistry Tissue_Collection->Molecular_Assays Neurochemical_Assays HPLC/Microdialysis Tissue_Collection->Neurochemical_Assays Molecular_Assays->Data_Analysis Neurochemical_Assays->Data_Analysis Conclusion Conclusion on this compound's Therapeutic Potential Data_Analysis->Conclusion

Caption: In vivo experimental workflow for this compound.

Logical Relationships of Experimental Groups

Experimental_Groups cluster_main Investigation of this compound's Effects cluster_this compound This compound Treatment Groups Control Vehicle Control Group Low_Dose Low Dose Control->Low_Dose Compare Efficacy Mid_Dose Mid Dose Control->Mid_Dose Compare Efficacy High_Dose High Dose Control->High_Dose Compare Efficacy Positive_Control Positive Control Group (Standard Drug) Control->Positive_Control Validate Assay Low_Dose->Mid_Dose Dose-Response Mid_Dose->High_Dose Dose-Response High_Dose->Positive_Control Compare Potency

References

Cell-based Assay Protocols for Determining Corynanthine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine (B1669447), also known as rauhimbine, is a naturally occurring indole (B1671886) alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1] It is a diastereoisomer of yohimbine (B192690) and rauwolscine (B89727) but exhibits a distinct pharmacological profile.[1] Unlike yohimbine, which is a potent α2-adrenergic receptor antagonist, this compound acts as a selective α1-adrenergic receptor antagonist.[1][2][3] This selectivity imparts different physiological effects, with this compound typically acting as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine.[3]

The α1-adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gq/11 family of G-proteins. Antagonism of these receptors by this compound inhibits the downstream signaling cascade, making it a valuable tool for studying blood pressure regulation and for the development of therapeutics targeting the autonomic nervous system.[1] Additionally, this compound has been shown to interact with serotonin (B10506) (5-HT) receptors, acting as an agonist at 5-HT autoreceptors.

This document provides detailed protocols for three key cell-based assays to characterize the activity and selectivity of this compound: a radioligand binding assay to determine its affinity for the α1-adrenergic receptor, an intracellular calcium mobilization assay to measure its functional antagonism, and a cAMP assay to assess its selectivity against Gαi/s-coupled receptors.

α1-Adrenergic Receptor Signaling Pathway

Activation of the α1-adrenergic receptor by an agonist like norepinephrine (B1679862) or phenylephrine (B352888) leads to the activation of the Gq protein. The Gαq subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to various downstream cellular responses. This compound, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire cascade.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Phenylephrine) a1AR α1-Adrenergic Receptor (GPCR) Agonist->a1AR This compound This compound (Antagonist) This compound->a1AR Blocks Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca2+ ER->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Ca_Cytosol->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: α1-Adrenergic receptor Gq signaling pathway.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound against various adrenergic receptors. This data highlights its selectivity for the α1-adrenergic receptor over the α2 subtype.

ParameterReceptor TargetValueAssay TypeOrganism/SystemReference
Ki α1-Adrenergic79.4 nMRadioligand Binding ([3H]prazosin)Rat Cerebral Cortex[4]
Ki α2-Adrenergic2,400 nMRadioligand Binding ([3H]idazoxan)Rat Cerebral Cortex[4]
Selectivity α2 / α10.03Functional AssayRat[4]
pA2 α1-Adrenergic7.5Functional Assay (vs. Noradrenaline)Rat Anococcygeus Muscle[4]
pA2 α2-Adrenergic5.9Functional Assay (vs. Clonidine)Rat Vas Deferens[4]
IC50 B-cell proliferation40.5 µMMTT Assay (LPS-induced)Mouse[5]
IC50 T-cell proliferation>50 µMMTT Assay (Con A-induced)Mouse[5]

Application Note 1: α1-Adrenergic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]prazosin), which has a known high affinity and selectivity for α1-adrenergic receptors. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep_cells Prepare cell membranes expressing α1-AR prep_reagents Prepare reagents: - [3H]prazosin (Radioligand) - this compound dilutions - Non-specific binding control (e.g., Phentolamine) incubate Incubate membranes with: 1. Radioligand only (Total Binding) 2. Radioligand + NSB control (Non-specific) 3. Radioligand + this compound (Competition) prep_reagents->incubate filter Rapidly filter samples through glass fiber filters to separate bound from free radioligand incubate->filter wash Wash filters to remove unbound radioligand filter->wash detect Measure radioactivity on filters using a scintillation counter wash->detect calc_specific Calculate Specific Binding: Total - Non-specific detect->calc_specific plot Plot % Specific Binding vs. [this compound] (log scale) calc_specific->plot calc_ic50 Determine IC50 from non-linear regression curve plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol
  • Membrane Preparation:

    • Culture cells expressing the target α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells) to high confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Assay buffer, radioligand (e.g., [3H]prazosin at a concentration near its Kd), and cell membranes.

      • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine), and cell membranes.

      • This compound Competition: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly harvest the plate contents onto glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Determine IC50:

    • For each this compound concentration, calculate the percentage of specific binding relative to the control (no this compound).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Application Note 2: Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Principle: As a Gq-coupled receptor, α1-AR activation leads to a transient increase in intracellular calcium ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye, such as Fura-2 AM, to monitor these changes. Cells are pre-loaded with the dye, which becomes fluorescent upon binding to free calcium. An α1-agonist (e.g., phenylephrine) is added to stimulate the receptor and induce a calcium flux. In the presence of an antagonist like this compound, this agonist-induced fluorescence signal will be diminished. The potency of the antagonist is determined by its IC50 value.

Calcium_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells expressing α1-AR in a 96-well black, clear-bottom plate load_dye Load cells with a Ca2+-sensitive dye (e.g., Fura-2 AM) seed_cells->load_dye prep_compounds Prepare this compound (antagonist) and Phenylephrine (agonist) dilutions load_dye->prep_compounds preincubate Pre-incubate cells with This compound or vehicle prep_compounds->preincubate measure_baseline Measure baseline fluorescence (Ex: 340/380nm, Em: 510nm for Fura-2) preincubate->measure_baseline add_agonist Inject Phenylephrine (agonist) to stimulate Ca2+ release measure_baseline->add_agonist measure_response Measure fluorescence kinetically to capture the Ca2+ peak add_agonist->measure_response calc_ratio Calculate the 340/380nm fluorescence ratio over time measure_response->calc_ratio determine_peak Determine the peak response for each well calc_ratio->determine_peak normalize Normalize data to % of agonist-only control determine_peak->normalize calc_ic50 Plot % response vs. [this compound] and calculate IC50 normalize->calc_ic50

Caption: Workflow for an intracellular calcium mobilization assay.

Experimental Protocol
  • Cell Seeding:

    • Seed cells expressing α1-AR (e.g., HEK293) into a 96-well black-walled, clear-bottom plate at an appropriate density (e.g., 40,000–80,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells gently with buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for ~20 minutes at room temperature.

  • Compound Addition:

    • Add serial dilutions of this compound (or vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Set the instrument to measure ratiometric fluorescence (Excitation at 340 nm and 380 nm, Emission at ~510 nm).

    • Record a stable baseline fluorescence for several seconds.

    • Inject a pre-determined concentration of an α1-agonist (e.g., Phenylephrine, at its EC80) into all wells.

    • Continue to record the fluorescence signal kinetically for 1-2 minutes to capture the peak calcium response.

Data Analysis
  • Calculate Fluorescence Ratio:

    • For each time point, calculate the ratio of the fluorescence emission at 510 nm when excited at 340 nm versus 380 nm (F340/F380).

  • Determine Peak Response:

    • For each well, determine the maximum ratio value achieved after agonist injection and subtract the baseline ratio to get the peak response.

  • Calculate IC50:

    • Normalize the data by expressing the peak response in this compound-treated wells as a percentage of the maximal response seen in the agonist-only (vehicle) control wells.

    • Plot the percent inhibition against the log concentration of this compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Application Note 3: Cyclic AMP (cAMP) Assay

Objective: To assess the selectivity of this compound by measuring its activity at Gαi or Gαs-coupled adrenergic receptors (e.g., α2-AR).

Principle: While α1-receptors are Gq-coupled, α2-receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay can measure changes in cAMP levels. To assess antagonist activity at α2-receptors, cells are stimulated with an α2-agonist (e.g., clonidine) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). The agonist will inhibit the forskolin-induced cAMP production. This compound's ability to reverse this inhibition indicates its antagonist activity at α2-receptors. A luminescent assay like Promega's cAMP-Glo™ is a common method.

cAMP_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Cell Stimulation cluster_detection Lysis & Detection cluster_analysis Data Analysis seed_cells Seed cells expressing α2-AR in a 96-well white, solid-bottom plate prep_compounds Prepare dilutions of: - this compound (Antagonist) - Clonidine (α2-Agonist) - Forskolin (AC Activator) seed_cells->prep_compounds add_antagonist Add this compound or vehicle to cells prep_compounds->add_antagonist add_agonist Add α2-Agonist + Forskolin to induce and then inhibit cAMP production add_antagonist->add_agonist incubate Incubate at room temp for 15-30 minutes add_agonist->incubate lyse Add Detection Reagent to lyse cells and initiate luminescent reaction incubate->lyse incubate_detect Incubate for 20 minutes at room temperature lyse->incubate_detect add_kinase Add Kinase-Glo® Reagent to measure remaining ATP incubate_detect->add_kinase read_lum Incubate and read luminescence on a plate reader add_kinase->read_lum normalize Normalize luminescence data (Signal is inversely proportional to cAMP) read_lum->normalize plot Plot response vs. [this compound] (log scale) normalize->plot calc_ec50 Determine EC50/IC50 from non-linear regression curve plot->calc_ec50

Caption: Workflow for a luminescent cAMP assay (cAMP-Glo™).

Experimental Protocol (Based on cAMP-Glo™ Assay)
  • Cell Seeding:

    • Seed cells expressing the target receptor (e.g., CHO-α2A) in a 96-well solid white plate and culture overnight.

  • Cell Stimulation:

    • Prepare dilutions of this compound. Also prepare a stimulation solution containing an α2-agonist (e.g., clonidine) and forskolin.

    • Remove culture medium from cells.

    • Add this compound dilutions to the appropriate wells and incubate briefly.

    • Add the agonist/forskolin stimulation solution to the wells.

    • Incubate for 15-30 minutes at room temperature to modulate cAMP levels.

  • cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to all wells, which lyses the cells and releases cAMP.

    • Add cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes. During this time, the amount of cAMP determines the amount of PKA catalytic subunit released, which consumes ATP.

  • Luminescence Measurement:

    • Add Kinase-Glo® Reagent to measure the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader. The light signal is inversely proportional to the concentration of cAMP.

Data Analysis
  • Normalize Data:

    • The raw luminescence units (RLU) are inversely related to cAMP levels.

    • Normalize the data to controls (e.g., forskolin-only stimulation as 100% and agonist+forskolin as 0%).

  • Calculate EC50/IC50:

    • Plot the normalized response against the log concentration of this compound.

    • Use non-linear regression to fit a dose-response curve and calculate the potency (EC50 or IC50) for this compound's effect on the α2-receptor. This value can then be compared to its potency at the α1-receptor to determine selectivity.

References

Application of Corynanthine in Hypertension Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine is a selective α1-adrenergic receptor antagonist that has shown potential in hypertension research.[1] This document provides detailed application notes and protocols for investigating the antihypertensive effects of this compound in preclinical research models. The protocols outlined below are designed for both in vivo and ex vivo studies to facilitate a comprehensive evaluation of this compound's mechanism of action and therapeutic potential.

The primary mechanism of action of this compound in the context of hypertension is the blockade of α1-adrenergic receptors on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure.

Mechanism of Action: α1-Adrenergic Receptor Blockade

This compound exerts its antihypertensive effect by selectively inhibiting the α1-adrenergic signaling pathway in vascular smooth muscle cells. This pathway is a key regulator of vascular tone and blood pressure.

Signaling Pathway of α1-Adrenergic Receptor Activation and this compound Inhibition

Corynanthine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates This compound This compound This compound->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates Vasodilation Vasodilation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Contraction Vasoconstriction Ca_increase->Contraction PKC->Contraction in_vivo_workflow acclimatization Animal Acclimatization (1 week) baseline Baseline Blood Pressure Measurement (3 consecutive days) acclimatization->baseline treatment This compound Administration (i.v. or p.o.) baseline->treatment post_treatment Post-Treatment Blood Pressure Measurement (at specified time points) treatment->post_treatment data_analysis Data Analysis (Comparison to baseline and vehicle control) post_treatment->data_analysis ex_vivo_workflow dissection Aorta Dissection and Ring Preparation mounting Mounting of Aortic Rings in Organ Bath dissection->mounting equilibration Equilibration and Viability Check (KCl) mounting->equilibration precontraction Pre-contraction with Phenylephrine equilibration->precontraction corynanthine_addition Cumulative Addition of this compound precontraction->corynanthine_addition data_analysis Data Analysis (Concentration-response curve and IC50/pA2 calculation) corynanthine_addition->data_analysis

References

Application Notes and Protocols: Utilizing Corynanthine as a Selective α1-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynanthine (B1669447), a diastereomer of yohimbine (B192690) and rauwolscine (B89727), is a valuable pharmacological tool for researchers investigating the adrenergic system. Unlike its isomers, which are potent and selective α2-adrenoceptor antagonists, this compound exhibits preferential selectivity for α1-adrenoceptors.[1][2][3] This distinct profile makes it an ideal antagonist for studies aiming to isolate and characterize α1-adrenoceptor-mediated physiological and pathological processes. This document provides detailed data, protocols, and visualizations to guide the effective use of this compound in experimental settings.

Data Presentation: Comparative Pharmacology

The selectivity of this compound is best understood by comparing its binding affinity and functional potency with its more commonly known isomers.

Table 1: Comparative Binding Affinities (Ki, nM) at Adrenoceptors

This table summarizes the dissociation constants (Ki) from radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Compoundα1-Adrenoceptor Ki (nM)α2-Adrenoceptor Ki (nM)Selectivity (α1/α2 Ki Ratio)Primary Selectivity
This compound ~20[2]~500[2]~0.04[2]α1-Adrenoceptor
Yohimbine ~200-500[2]~3.6-49[2]~30-45[2]α2-Adrenoceptor
Rauwolscine ~100[2]~33[2]~3[2]α2-Adrenoceptor

Note: Ki values can vary between studies depending on the specific radioligand, tissue preparation, and assay conditions used.

Table 2: Comparative Functional Antagonist Potency

This table presents data from functional assays, which measure the ability of the antagonist to inhibit a physiological response.

Compoundα1 Antagonism (pA2)α2 Antagonism (pA2)Selectivity Ratio (α2/α1)Reference
This compound ~7.5<6.00.03[4]
Yohimbine ~6.5~8.245[4]
Rauwolscine ~7.0~7.53[4]
Prazosin (B1663645) ~9.0-10.0~6.0-7.0>100[5][6][7]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist dose-response curve. A higher pA2 value indicates greater potency. The selectivity ratio is calculated from the antilog of the difference in pA2 values or from functional IC50 values.

Signaling Pathways

To effectively use this compound, it is crucial to understand the downstream pathways it modulates by blocking the α1-adrenoceptor.

alpha1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A Agonist (e.g., Norepinephrine) R α1-Adrenoceptor A->R Activates Gq Gq Protein R->Gq Activates C This compound C->R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: α1-Adrenoceptor signaling pathway and site of this compound antagonism.

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental conditions.

Protocol 1: Radioligand Binding Assay for Ki Determination

Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor using [3H]prazosin, a selective α1-adrenoceptor radioligand.[8]

Materials:

  • Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex, liver).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2.

  • [3H]prazosin (specific activity ~70-90 Ci/mmol).

  • Unlabeled prazosin (for non-specific binding).

  • This compound stock solution (in DMSO, then diluted in assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer. Centrifuge at 500 x g for 10 min to remove debris. Ultracentrifuge the supernatant at 40,000 x g for 20 min to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration (e.g., Bradford assay).

  • Binding Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Assay buffer, [3H]prazosin (at a concentration near its Kd, e.g., 0.2 nM), and membrane preparation (50-100 µg protein).

    • Non-specific Binding: Same as total binding, but with an excess of unlabeled prazosin (e.g., 10 µM).

    • This compound Competition: Same as total binding, but with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate all tubes at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific [3H]prazosin binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant for the receptor.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Tissue Homogenization p2 Membrane Isolation (Centrifugation) p1->p2 a1 Combine Membranes, [3H]prazosin, and this compound p2->a1 p3 Prepare Reagents (Radioligand, this compound) p3->a1 a2 Incubate at 25°C for 60 min a1->a2 a3 Rapid Vacuum Filtration a2->a3 d1 Scintillation Counting a3->d1 d2 Calculate Specific Binding d1->d2 d3 Determine IC50 from Competition Curve d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vitro Functional Assay for pA2 Determination

Objective: To determine the functional antagonist potency (pA2) of this compound against an α1-adrenoceptor agonist (e.g., phenylephrine) in an isolated tissue preparation.[8]

Materials:

  • Isolated tissue with functional α1-adrenoceptors (e.g., rat aorta, anococcygeus muscle).[4][5]

  • Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O2 / 5% CO2.

  • Organ bath with an isometric force transducer.

  • Phenylephrine (B352888) (agonist).

  • This compound.

Methodology:

  • Tissue Preparation: Dissect the tissue (e.g., thoracic aorta) and cut it into rings (2-3 mm). Mount the rings in the organ bath containing Krebs solution at 37°C under a resting tension (e.g., 1-2 g). Allow the tissue to equilibrate for at least 60 minutes.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline response.

  • Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine. A rightward shift in the curve indicates competitive antagonism.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound (at least 3 different concentrations).

  • Data Analysis:

    • Calculate the EC50 (concentration of agonist producing 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each this compound concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .

    • Construct a Schild plot: log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

    • The pA2 value is the x-intercept of the linear regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

Protocol 3: In Vivo Study of α1-Adrenoceptor Blockade

Objective: To assess the ability of this compound to antagonize the pressor effects of an α1-adrenoceptor agonist in an anesthetized animal model.[1][9]

Materials:

  • Spontaneously hypertensive or normotensive rats (e.g., Wistar-Kyoto).[10]

  • Anesthetic (e.g., pentobarbital (B6593769) or urethane).

  • Catheters for cannulation of the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Pressure transducer and data acquisition system.

  • Phenylephrine (α1 agonist).

  • This compound.

  • (Optional) Pithed rat preparation to eliminate central autonomic reflexes.[9]

Methodology:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery and jugular vein. In a pithed rat model, insert a rod into the spinal canal to destroy the central nervous system while maintaining artificial respiration.

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Control Agonist Response: Administer a bolus injection of phenylephrine (e.g., 1-10 µg/kg, i.v.) and record the peak increase in mean arterial pressure (MAP). Repeat until a consistent pressor response is obtained.

  • Antagonist Administration: Administer a dose of this compound (e.g., 1-4 mg/kg, i.v.).[9]

  • Post-Antagonist Agonist Challenge: After a suitable time for the antagonist to take effect (e.g., 15-30 minutes), repeat the phenylephrine challenge.

  • Data Analysis: Compare the magnitude of the pressor response to phenylephrine before and after the administration of this compound. A significant reduction in the phenylephrine-induced pressor response indicates α1-adrenoceptor blockade. The results can be expressed as a percentage inhibition of the control response.

Conclusion

This compound is a well-validated and selective antagonist for α1-adrenoceptors, providing a clear advantage over its isomers for specific research applications.[1][4][9] Its preferential blockade of α1-adrenoceptors allows for the precise dissection of their role in various physiological systems, from cardiovascular regulation to smooth muscle function. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively incorporate this compound into their experimental designs.

References

Application Note: Protocol for Assessing Corynanthine's Effect on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynanthine (B1669447), also known as rauhimbine, is an indole (B1671886) alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1] It is a diastereoisomer of yohimbine (B192690) but exhibits a distinct pharmacological profile.[2] this compound functions primarily as a selective α1-adrenergic receptor antagonist, with approximately 10-fold selectivity for α1 over α2 sites.[1][3][4] This contrasts with yohimbine, which is a preferential α2-adrenoceptor antagonist.[4] The blockade of α1-adrenergic receptors by this compound inhibits the downstream signaling cascade responsible for smooth muscle contraction, leading to vasodilation and a potential reduction in blood pressure.[2][5]

This application note provides a detailed protocol for assessing the effect of this compound on smooth muscle contraction using an in vitro isolated organ bath technique. This method allows for the characterization of this compound's antagonist activity and the determination of its potency.

Principle of the Assay: Competitive Antagonism and Schild Analysis

The primary mechanism of action for this compound on smooth muscle is the competitive blockade of Gq-coupled α1-adrenoceptors.[2] In vascular smooth muscle, activation of these receptors by an agonist like norepinephrine (B1679862) leads to a signaling cascade that results in contraction.

Signaling Pathway for α1-Adrenoceptor Mediated Contraction:

  • Agonist Binding: An agonist (e.g., norepinephrine) binds to the α1-adrenergic receptor.

  • G-Protein Activation: The receptor activates the Gq heterotrimeric G-protein.[6]

  • PLC Activation: The activated Gq-protein stimulates phospholipase C (PLC).[6][7]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][8]

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+).[2][8]

  • Contraction: The increased cytosolic Ca2+ concentration leads to the activation of downstream effectors, ultimately causing smooth muscle contraction.[2]

This compound, as a competitive antagonist, binds to the α1-adrenoceptor at the same site as the agonist but does not activate it, thereby preventing the agonist-induced contraction. The degree of this antagonism can be quantified using a Schild analysis, which helps to determine the pA2 value, a measure of the antagonist's affinity for the receptor.[2] A slope not significantly different from 1 in a Schild plot is indicative of competitive antagonism.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) AR α1-Adrenergic Receptor NE->AR Binds & Activates Cory This compound (Antagonist) Gq Gq Protein AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cory->AR SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates G A 1. Tissue Isolation Isolate rat thoracic aorta and cut into 2-3 mm rings. B 2. Mounting Mount aortic rings in organ baths containing Krebs solution at 37°C. A->B C 3. Equilibration Equilibrate for 60-90 min under resting tension, washing every 20 min. B->C D 4. Viability Test Contract tissue with high KCl solution (e.g., 50-80 mM) to ensure viability. C->D E 5. Control Agonist Curve Generate a cumulative concentration- response curve for Norepinephrine. D->E F 6. Washout Thoroughly wash the tissue to return to baseline tension. E->F G 7. Antagonist Incubation Incubate tissue with a fixed concentration of this compound for 30-60 min. F->G H 8. Second Agonist Curve In the presence of this compound, generate a second cumulative Norepinephrine curve. G->H I 9. Repeat Repeat steps 6-8 with increasing concentrations of this compound. H->I J 10. Data Analysis Calculate Dose Ratios and construct a Schild Plot. I->J

References

Application Notes and Protocols for In Vitro Binding Affinity Assays of Corynanthine at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynanthine (B1669447), also known as rauhimbine, is an indole (B1671886) alkaloid and a diastereoisomer of yohimbine (B192690) and rauwolscine (B89727).[1] Unlike its well-characterized isomers which are potent and selective α2-adrenergic receptor antagonists, this compound exhibits a distinct pharmacological profile with preferential antagonism for α1-adrenergic receptors.[2][3] This selectivity makes this compound a valuable pharmacological tool for differentiating between α1 and α2-adrenoceptor-mediated physiological effects and a potential lead compound in drug discovery programs targeting the adrenergic system.

These application notes provide a comprehensive overview of the in vitro binding affinity of this compound at α1 and α2-adrenergic receptors. Detailed protocols for competitive radioligand binding assays are presented to enable researchers to determine the binding affinity (Ki) of this compound and other test compounds at these receptors.

Data Presentation: Binding Affinity of this compound and Related Compounds

The following table summarizes the antagonist potency (pA2) of this compound and its diastereoisomers at α1 and α2-adrenergic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency. A higher pA2 value indicates greater potency.

CompoundReceptorAntagonist Potency (pA2)SelectivityReference
This compound α1-Adrenoceptor 6.5 - 7.4 ~10-fold for α1 [3]
α2-Adrenoceptor 4.0 - 6.0 [3]
Yohimbineα1-Adrenoceptor5.0 - 7.0~30-fold for α2[3]
α2-Adrenoceptor7.0 - 9.0[3]
Rauwolscineα1-Adrenoceptor5.0 - 7.0~30-fold for α2[3]
α2-Adrenoceptor7.5 - 8.5[3]

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1 and α2 subtypes are coupled to distinct intracellular signaling pathways.

α1-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane alpha1 α1-Adrenergic Receptor Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->alpha1 Activates This compound This compound (Antagonist) This compound->alpha1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Target Proteins

α1-Adrenergic Receptor Signaling Pathway

α2-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane alpha2 α2-Adrenergic Receptor Gi Gi Protein alpha2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->alpha2 Activates This compound This compound This compound->alpha2 Weakly Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Target Proteins

α2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The following are generalized protocols for competitive binding assays to determine the inhibitory constant (Ki) of this compound for α1 and α2-adrenergic receptors.

Protocol 1: α1-Adrenergic Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using [³H]-Prazosin as the radioligand.

Materials:

  • Membrane Preparation: A membrane preparation from a tissue or cell line expressing α1-adrenergic receptors (e.g., rat cerebral cortex, CHO or HEK293 cells stably expressing the human α1A, α1B, or α1D subtype).

  • Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: Phentolamine (B1677648) or unlabeled prazosin (B1663645) (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Perform the assay in triplicate in a 96-well plate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Prazosin (final concentration at or near its Kd, typically 0.1-0.5 nM), and 150 µL of membrane preparation (20-50 µg protein).

    • Non-specific Binding: Add 50 µL of 10 µM phentolamine, 50 µL of [³H]-Prazosin, and 150 µL of membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-Prazosin, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Prazosin and Kd is its dissociation constant for the receptor.

Protocol 2: α2-Adrenergic Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using [³H]-Rauwolscine or [³H]-Yohimbine as the radioligand.

Materials:

  • Membrane Preparation: A membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., human platelets, bovine cerebral cortex, or cells stably expressing human α2A, α2B, or α2C subtypes).

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-90 Ci/mmol).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: Phentolamine or unlabeled yohimbine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% PEI.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure: The procedure is analogous to the α1-adrenergic receptor binding assay, with the following modifications:

  • Use [³H]-Rauwolscine or [³H]-Yohimbine as the radioligand at a final concentration near its Kd (typically 1-3 nM).

  • Use a membrane preparation expressing α2-adrenergic receptors.

  • For non-specific binding, use an appropriate unlabeled α2-antagonist like phentolamine or yohimbine.

Data Analysis: Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and subsequently the Ki value for this compound at α2-adrenergic receptors.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting (CPM) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay

References

Application Notes and Protocols: Flow Cytometry-Based Assays for Corynanthine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynanthine (B1669447), an indole (B1671886) alkaloid and a diastereoisomer of yohimbine (B192690), serves as a valuable tool in pharmacological research due to its distinct receptor binding profile.[1][2] Primarily, it functions as a selective α1-adrenergic receptor antagonist, in contrast to its stereoisomers yohimbine and rauwolscine (B89727), which show a higher affinity for α2-adrenergic receptors.[2][3][4] This selectivity makes this compound an important compound for studying blood pressure regulation and developing potential antihypertensive agents.[1][5] Additionally, this compound has been observed to interact with serotonin (B10506) (5-HT) receptors, acting as an agonist at 5-HT autoreceptors.[1][6]

Flow cytometry offers a powerful, high-throughput platform for characterizing the binding of compounds like this compound to cell surface receptors.[7][8][9] This method allows for the rapid analysis of individual cells within a heterogeneous population, providing quantitative data on receptor occupancy and binding affinity.[10][11] By using fluorescently labeled ligands or antibodies, researchers can perform competitive binding assays to determine the inhibitory constant (Ki) of unlabeled compounds.[12][13]

These application notes provide a detailed framework for establishing and performing flow cytometry-based assays to characterize the binding of this compound to its primary target, the α1-adrenergic receptor.

This compound Receptor Binding Profile

This compound's pharmacological activity is defined by its binding affinity to various adrenergic and serotonin receptors. The following table summarizes key quantitative data from literature, primarily derived from radioligand binding assays, which these flow cytometry protocols aim to complement.

Receptor TargetThis compound Affinity / PotencyComparison CompoundComparison Affinity / PotencyFold SelectivityReference
α1-Adrenergic Receptor pA2: 7.5YohimbinepA2: 6.2~20x higher for this compound[2][10]
α2-Adrenergic Receptor pA2: 6.5YohimbinepA2: 8.0~30x higher for Yohimbine[2][10]
5-HT Autoreceptor Agonist ActivityYohimbineAgonist ActivityBoth show agonist activity[1][6]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways and Mechanism of Action

Understanding the downstream signaling pathways of the target receptors is crucial for interpreting binding data. This compound primarily acts as an antagonist at Gq-coupled α1-adrenergic receptors.

Gq_Pathway cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response ca_release->response

Caption: Antagonistic action of this compound on the Gq-coupled α1-adrenergic receptor signaling pathway.

The selectivity of this compound for α1 over α2 receptors is a key characteristic that distinguishes it from its diastereoisomer, Yohimbine.

Selectivity This compound This compound alpha1 α1-Adrenergic Receptor This compound->alpha1 High Affinity (Antagonist) alpha2 α2-Adrenergic Receptor This compound->alpha2 Low Affinity yohimbine Yohimbine yohimbine->alpha1 Low Affinity yohimbine->alpha2 High Affinity (Antagonist)

Caption: Comparative receptor selectivity of this compound and Yohimbine.

Experimental Protocols

Protocol 1: Competitive Binding Assay for this compound at the α1-Adrenergic Receptor

This protocol details a competitive binding experiment to determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the α1-adrenergic receptor using flow cytometry. The principle relies on the competition between unlabeled this compound and a fluorescently-labeled antibody targeting an extracellular epitope of the α1-adrenergic receptor.

A. Experimental Workflow Diagram

Workflow start Start: Prepare Cell Suspension (HEK293 expressing ADRA1A) prepare_cory Prepare Serial Dilutions of this compound start->prepare_cory incubate_cory Incubate Cells with This compound Dilutions prepare_cory->incubate_cory add_ab Add Fluorescently Labeled Anti-ADRA1A Antibody incubate_cory->add_ab incubate_ab Incubate in the Dark add_ab->incubate_ab wash Wash Cells to Remove Unbound Antibody incubate_ab->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data: Calculate MFI, Plot Curve, Determine IC50 and Ki acquire->analyze end End analyze->end

Caption: Workflow for the flow cytometry-based competitive binding assay.

B. Materials and Reagents

  • Cell Line: HEK293 cells stably transfected with the human α1A-adrenergic receptor (ADRA1A). Alternatively, a cell line with high endogenous expression, such as human vascular smooth muscle cells, can be used.[14]

  • This compound: High purity powder.

  • Primary Antibody: A fluorochrome-conjugated monoclonal antibody specific for an extracellular domain of the human α1A-adrenergic receptor (e.g., conjugated with Alexa Fluor 647 or PE). The antibody must not be displaced by the ligand it is competing with, but rather compete for the same binding site.[11] If a directly conjugated antibody is unavailable, use a purified primary antibody and a corresponding fluorescently labeled secondary antibody.

  • Assay Buffer: Phosphate-Buffered Saline (PBS) supplemented with 0.5% Bovine Serum Albumin (BSA) and 2mM EDTA, pH 7.4.

  • Fixative (Optional): 1% Paraformaldehyde (PFA) in PBS.

  • Equipment:

    • Flow Cytometer (equipped with lasers appropriate for the chosen fluorochrome).

    • Centrifuge.

    • 96-well V-bottom plates.

    • Multichannel pipettes.

C. Detailed Methodology

  • Cell Preparation:

    • Culture the ADRA1A-expressing HEK293 cells to ~80-90% confluency.

    • Gently detach cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.

    • Wash the cells twice with ice-cold Assay Buffer by centrifuging at 400 x g for 5 minutes.

    • Resuspend the cell pellet in Assay Buffer and adjust the concentration to 1 x 10^6 cells/mL.[15] Keep cells on ice.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare a vehicle control (Assay Buffer with the same final DMSO concentration).

  • Competitive Incubation:

    • Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well V-bottom plate.

    • Add 50 µL of each this compound dilution (or vehicle control) to the appropriate wells.

    • Incubate for 30 minutes at room temperature, protected from light. This pre-incubation allows this compound to bind to the receptors.[12]

  • Antibody Staining:

    • Prepare the fluorescently labeled anti-ADRA1A antibody at a pre-determined optimal concentration (typically the concentration that gives 50-80% of the maximum signal, i.e., the Kd concentration) in Assay Buffer.

    • Add 50 µL of the diluted antibody to each well.

    • Incubate for 60 minutes at 4°C in the dark.

  • Wash and Data Acquisition:

    • Wash the cells twice with 200 µL of ice-cold Assay Buffer, centrifuging at 400 x g for 5 minutes between washes, to remove unbound antibody.[16]

    • Resuspend the cell pellet in 200 µL of Assay Buffer.

    • (Optional) If acquisition cannot be performed immediately, fix the cells by resuspending in 200 µL of 1% PFA and storing at 4°C for up to 24 hours.[17]

    • Acquire data on the flow cytometer, collecting at least 10,000 events per sample within a defined live-cell gate based on Forward Scatter (FSC) and Side Scatter (SSC).[12] Record the Mean Fluorescence Intensity (MFI) for the appropriate channel.

D. Controls

  • Unstained Cells: Cells incubated with Assay Buffer only (to determine autofluorescence).

  • Maximum Binding (Positive Control): Cells incubated with the fluorescent antibody and vehicle control (no this compound).[12]

  • Non-specific Binding: Cells incubated with a high concentration of an unlabeled, known α1-antagonist (e.g., 10 µM Prazosin) prior to adding the fluorescent antibody.

E. Data Analysis

  • Gating: Gate on the single, viable cell population using an FSC vs. SSC plot.

  • MFI Calculation: Determine the MFI for the gated population for each sample.

  • Normalization: Normalize the data as a percentage of specific binding:

    • % Binding = [(MFI_sample - MFI_nonspecific) / (MFI_max_binding - MFI_nonspecific)] * 100

  • IC50 Determination: Plot the % Binding against the log concentration of this compound. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.

  • Ki Calculation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the fluorescent antibody used and Kd is its dissociation constant.

This protocol provides a robust method for quantifying the binding of this compound to α1-adrenergic receptors, leveraging the speed and single-cell resolution of flow cytometry to generate high-quality pharmacological data.

References

Troubleshooting & Optimization

Improving the yield of Corynanthine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Corynanthine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to improve the yield and purity of your this compound product.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction used for the synthesis of this compound?

A1: The synthesis of this compound and related Corynanthe alkaloids primarily relies on the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (typically a tryptamine (B22526) derivative) with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline scaffold, which is the core structure of this compound.[1][2] The reaction is typically catalyzed by an acid.

Q2: What are the key precursors for this compound synthesis?

A2: The key precursors are a tryptamine derivative and a derivative of secologanin (B1681713), a monoterpene iridoid.[3][4][5] The stability and purity of these precursors are critical for achieving a high yield.

Q3: What are the common challenges encountered in this compound synthesis?

A3: Common challenges include low reaction yields, formation of diastereomeric byproducts, and difficulties in purification.[6][7] These issues can arise from suboptimal reaction conditions, instability of precursors, or inefficient purification techniques.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a common problem in complex organic syntheses. The following guide provides a systematic approach to troubleshooting this issue.

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I address them?

Answer: Low yields in this compound synthesis can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_precursors Verify Precursor Quality and Stability start->check_precursors check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup precursor_impure Impure or Degraded Precursors check_precursors->precursor_impure conditions_suboptimal Suboptimal Reaction Conditions check_conditions->conditions_suboptimal loss_during_workup Product Loss During Workup/Purification check_workup->loss_during_workup solution_precursors Purify Precursors (e.g., Chromatography) Store under inert atmosphere at low temperature. precursor_impure->solution_precursors solution_conditions Optimize Temperature, Solvent, Catalyst, and Stoichiometry (see Tables 1 & 2) conditions_suboptimal->solution_conditions solution_workup Optimize Extraction and Purification Protocols (see Protocol 2) loss_during_workup->solution_workup

Troubleshooting Workflow for Low Yield

Potential Causes and Solutions:

  • Precursor Quality and Stability:

    • Problem: The tryptamine and secologanin derivatives are sensitive and can degrade if not handled properly. Impurities in the starting materials can also inhibit the reaction.

    • Solution: Ensure the purity of your precursors using techniques like NMR or HPLC. If necessary, purify them by column chromatography. Store precursors under an inert atmosphere (nitrogen or argon) at low temperatures to prevent degradation.[8][9]

  • Suboptimal Reaction Conditions:

    • Problem: The Pictet-Spengler reaction is sensitive to temperature, solvent, and catalyst choice.[1] Inappropriate conditions can lead to incomplete reaction or the formation of side products.

    • Solution: Systematically optimize the reaction conditions. Refer to the data tables below for guidance on the impact of different parameters. Consider screening different acid catalysts (e.g., trifluoroacetic acid, hydrochloric acid) and solvents (e.g., toluene, dichloromethane).[1][10]

  • Product Loss During Workup and Purification:

    • Problem: this compound may be lost during extraction if the pH is not optimal, or during chromatography if the wrong stationary or mobile phase is used.

    • Solution: Optimize the workup procedure by carefully controlling the pH during aqueous extraction. For purification, use an appropriate chromatography method, such as preparative HPLC with a C18 column.[11][12]

Issue 2: Formation of Diastereomers

The this compound molecule has multiple stereocenters, and controlling the diastereoselectivity of the reaction is crucial for obtaining the desired product.

Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: The formation of diastereomers is a common challenge in the Pictet-Spengler reaction. The stereochemical outcome is influenced by the reaction conditions and the nature of the substrates.

Diastereoselectivity_Control start Poor Diastereoselectivity kinetic_vs_thermo Consider Kinetic vs. Thermodynamic Control start->kinetic_vs_thermo chiral_catalyst Employ Chiral Catalysts or Auxiliaries start->chiral_catalyst reaction_parameters Optimize Reaction Parameters start->reaction_parameters kinetic_control Kinetic Control (Low Temperature) kinetic_vs_thermo->kinetic_control thermo_control Thermodynamic Control (Higher Temperature, Longer Reaction Time) kinetic_vs_thermo->thermo_control catalyst_solution Use Chiral Brønsted Acids or Chiral Auxiliaries to Induce Asymmetry chiral_catalyst->catalyst_solution parameter_solution Screen Solvents and Temperature to Favor Formation of the Desired Diastereomer (see Table 2) reaction_parameters->parameter_solution

Strategies for Controlling Diastereoselectivity

Potential Causes and Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Problem: The reaction may be proceeding under conditions that favor the formation of a thermodynamically stable but undesired diastereomer.

    • Solution: To favor the kinetically controlled product, carry out the reaction at lower temperatures.[2] Conversely, if the desired product is the thermodynamically more stable one, running the reaction at a higher temperature for a longer duration might improve the ratio.

  • Lack of Stereocontrol:

    • Problem: The reaction may lack sufficient stereochemical guidance to favor one diastereomer over the other.

    • Solution: Employ a chiral catalyst, such as a chiral Brønsted acid, to create a chiral environment that favors the formation of one diastereomer.[13] Alternatively, a chiral auxiliary can be attached to one of the precursors to direct the stereochemical outcome.

  • Suboptimal Reaction Parameters:

    • Problem: The choice of solvent and temperature can significantly influence the diastereomeric ratio.[7]

    • Solution: Screen a variety of solvents with different polarities. The diastereoselectivity can be highly dependent on the solvent system.[10] Refer to the data tables for guidance on how these parameters can be adjusted.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Synthesis Yield

This table summarizes the impact of key reaction parameters on the yield of the Pictet-Spengler reaction for this compound synthesis. The data is compiled from various studies on Corynanthe alkaloid synthesis.[1][14][15]

ParameterCondition AYield (%)Condition BYield (%)Condition CYield (%)
Temperature 0 °C6525 °C (RT)8550 °C70 (decomposition observed)
Solvent Toluene82Dichloromethane (DCM)75Acetonitrile60
Catalyst Trifluoroacetic Acid (TFA)88Hydrochloric Acid (HCl)78Acetic Acid65
Catalyst Loading 5 mol%7010 mol%8520 mol%86
Reactant Ratio (Aldehyde:Amine) 1:1751.2:1891.5:187

Note: Yields are approximate and can vary based on the specific substrate and other reaction conditions.

Table 2: Influence of Solvent on Diastereoselectivity

The choice of solvent can have a profound impact on the ratio of diastereomers produced.

SolventDielectric ConstantDiastereomeric Ratio (desired:undesired)
Toluene2.490:10
Dichloromethane9.185:15
Tetrahydrofuran (THF)7.580:20
Acetonitrile37.570:30

Note: Ratios are illustrative and can be influenced by other reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of this compound

This protocol is a general guideline for the key Pictet-Spengler reaction in the synthesis of this compound, based on modern catalytic methods.[14][15]

Materials:

  • Tryptamine precursor (1.0 eq)

  • Secologanin derivative (aldehyde, 1.1 eq)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst and anhydrous toluene.

  • Add the tryptamine precursor to the flask and stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the secologanin derivative (aldehyde) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol provides a general method for the purification of this compound from a crude reaction mixture.[11][12][16]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Crude this compound sample dissolved in a minimal amount of mobile phase

Procedure:

  • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate appropriate for the column size.

  • Inject the dissolved crude sample onto the column.

  • Run a linear gradient from 10% to 70% Mobile Phase B over 40 minutes.

  • Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 220 nm and 280 nm).

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Mandatory Visualizations

Corynanthine_Synthesis_Pathway Tryptamine Tryptamine Derivative Pictet_Spengler Pictet-Spengler Reaction (Acid Catalyst) Tryptamine->Pictet_Spengler Secologanin Secologanin Derivative (Aldehyde) Secologanin->Pictet_Spengler Intermediate Iminium Ion Intermediate This compound This compound Intermediate->this compound Pictet_Spengler->Intermediate

Core this compound Synthesis Pathway

References

Technical Support Center: Overcoming Solubility Challenges with Corynanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Corynanthine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as rauhimbine, is a naturally occurring indole (B1671886) alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1][2] It primarily functions as an α1-adrenergic and α2-adrenergic receptor antagonist, with a preference for the α1 receptor.[2] Like many alkaloids, this compound has low aqueous solubility, which can present significant challenges in experimental settings, leading to issues with stock solution preparation, precipitation in assay buffers, and inconsistent results. PubChem lists its aqueous solubility as >53.2 µg/mL at pH 7.4, highlighting its poor solubility.

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where it is less soluble. Here are several strategies to mitigate this:

  • Optimize Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (ideally below 0.5%) to minimize solvent-induced artifacts in your experiments.

  • Use Pre-warmed Media: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.

  • Slow, Dropwise Addition with Vortexing: Add the stock solution drop-by-drop to the aqueous buffer while vigorously vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Employ a Co-solvent System: In some cases, a mixture of solvents can be more effective at maintaining solubility than a single solvent.

Q3: What are the recommended solvents for preparing a this compound stock solution?

For initial solubilization, organic solvents are recommended. Based on data for structurally similar indole alkaloids, the following solvents can be considered:

  • Dimethyl Sulfoxide (DMSO): Generally a good first choice for creating high-concentration stock solutions of poorly soluble compounds. For a related compound, corynoxine (B600272) hydrochloride, a solubility of approximately 30 mg/mL in DMSO has been reported.

  • Ethanol (B145695): Another viable option, though it may offer lower solubility compared to DMSO. The solubility of corynoxine hydrochloride in ethanol is approximately 3 mg/mL.

It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents and then dilute it into your aqueous experimental medium.

Q4: How does pH affect the solubility of this compound?

As a weak base, the solubility of this compound is pH-dependent. In acidic conditions, the molecule can become protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may enhance solubility. However, it is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity). For weakly basic drugs, precipitation is more likely as the pH of the solution approaches and surpasses the pKa of the drug.

Q5: Would using the hydrochloride salt of this compound improve its solubility?

Troubleshooting Guides

Issue 1: this compound Powder Will Not Dissolve in Aqueous Buffer
  • Problem: Direct dissolution of this compound free base in neutral aqueous buffers is often unsuccessful due to its low intrinsic solubility.

  • Solution Workflow:

    start Start: this compound powder and aqueous buffer step1 Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). start->step1 step2 Add the stock solution dropwise to the pre-warmed aqueous buffer while vortexing. step1->step2 step3 Observe for precipitation. step2->step3 end_success Success: Clear Solution step3->end_success No precipitation end_fail Failure: Precipitation persists step3->end_fail Precipitation troubleshoot Troubleshoot: - Lower final concentration - Adjust pH (acidic) - Use solubilizing agents end_fail->troubleshoot

    Caption: Workflow for dissolving this compound powder.

Issue 2: Precipitation Occurs After Diluting DMSO Stock into Cell Culture Medium
  • Problem: The introduction of a DMSO stock solution into a complex biological medium containing salts and proteins can lead to compound precipitation.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has been stored properly (at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

    • Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage during the initial treatment, as serum proteins can sometimes interact with and precipitate small molecules.

    • Test Different Media Formulations: The composition of the cell culture medium can influence solubility. If possible, test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640).

    • Consider Cyclodextrin (B1172386) Complexation: For persistent issues, forming an inclusion complex with a cyclodextrin can significantly enhance aqueous solubility.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for structurally related indole alkaloids to serve as a guideline.

CompoundSolventSolubility (mg/mL)Source
This compound Aqueous Buffer (pH 7.4)>0.0532PubChem
Corynoxine HCl DMSO~30Cayman Chemical
Ethanol~3Cayman Chemical
1:4 DMSO:PBS (pH 7.2)~0.25Cayman Chemical
Yohimbine (B192690) HCl Water~8Sigma-Aldrich
Ethanol~2.5Sigma-Aldrich

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free base, MW: 354.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.54 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Ethanol-water mixture (1:1 v/v)

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).

  • Weigh the appropriate amounts of this compound and cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle for 45-60 minutes. Maintain a paste-like consistency by adding small amounts of the solvent mixture as needed.

  • The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can then be ground into a fine powder.

Signaling Pathway and Experimental Workflow Diagrams

Alpha-1 Adrenergic Receptor Signaling Pathway

This compound acts as an antagonist at α1-adrenergic receptors. The following diagram illustrates the canonical signaling cascade initiated by the activation of these receptors, which this compound would inhibit.

cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 ca2->pkc response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response

Caption: this compound antagonizes the α1-adrenergic receptor signaling pathway.
General Experimental Workflow for In Vitro Assays

This diagram outlines a logical workflow for preparing and using this compound in a typical cell-based assay.

start Start: Dry this compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Dilute Stock into Pre-warmed Cell Culture Medium store_stock->prep_working treat_cells Add Working Solution to Cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay end End: Data Analysis assay->end

Caption: Workflow for preparing this compound for in vitro experiments.

References

Technical Support Center: Troubleshooting Low Signal in Corynanthine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in cell-based assays involving the α1-adrenergic receptor antagonist, Corynanthine (B1669447).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as isorauhimbine, is a plant-derived indole (B1671886) alkaloid. Its primary mechanism of action is as a selective antagonist of α1-adrenergic receptors.[1] Unlike its diastereomers yohimbine (B192690) and rauwolscine (B89727), which are selective for α2-adrenergic receptors, this compound demonstrates preferential and potent antagonism at α1-adrenergic receptors.[1][2] This antagonism blocks the downstream signaling typically initiated by the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine.

Q2: Which signaling pathways are affected by this compound?

As an α1-adrenergic receptor antagonist, this compound primarily inhibits the Gq/11 signaling pathway. Activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the receptor, this compound prevents these downstream events. In some cellular contexts, α1-adrenergic receptors can also modulate other signaling pathways, such as cyclic AMP (cAMP) accumulation and mitogen-activated protein kinase (MAPK) pathways.[3][4]

Q3: What are the common cell-based assays used to characterize this compound activity?

Common cell-based assays to characterize the antagonist activity of this compound at α1-adrenergic receptors include:

  • Calcium Mobilization Assays: These assays directly measure the inhibition of agonist-induced intracellular calcium release, a primary downstream effect of α1-adrenergic receptor activation.

  • cAMP Assays: In some cell systems, α1-adrenergic receptors can influence cyclic AMP levels.[3] Antagonist activity can be measured by observing the reversal of an agonist-induced change in cAMP.

  • Radioligand Binding Assays: These assays determine the binding affinity (Ki) of this compound to the α1-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to the α1-adrenergic signaling pathway.

Q4: What is a Schild analysis and how is it relevant for this compound?

A Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist, expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism. This analysis is highly relevant for this compound to confirm its mechanism as a competitive antagonist at α1-adrenergic receptors and to quantify its potency.

Troubleshooting Guide for Low Signal

A low or absent signal in a this compound cell-based assay can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Weak or No Antagonist Response
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration - Verify Stock Solution: Ensure the correct concentration and integrity of your this compound stock solution. Consider preparing a fresh stock. - Expand Concentration Range: Test a wider range of this compound concentrations. For initial experiments, a broad range (e.g., 1 nM to 100 µM) is recommended.
Inappropriate Agonist Concentration - Determine Agonist EC50/EC80: Use an agonist concentration that elicits a submaximal response (typically EC50 to EC80). A saturating agonist concentration can overcome the competitive antagonism of this compound. - Verify Agonist Activity: Confirm the activity of your agonist with a positive control antagonist.
Insufficient Pre-incubation Time - Optimize Pre-incubation: For competitive antagonists, pre-incubating the cells with this compound before adding the agonist is crucial to allow the antagonist to bind to the receptor. A typical pre-incubation time is 15-30 minutes, but this may need optimization.
Compound Inactivity - Source and Purity: Verify the source and purity of your this compound. - Solubility Issues: Ensure this compound is fully dissolved in the assay buffer. Consider the final solvent concentration (e.g., DMSO) and its potential effects on the cells.
Issue 2: Low Overall Signal (Agonist and Antagonist)
Possible Cause Troubleshooting Steps
Poor Cell Health - Viability Check: Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. - Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered receptor expression and signaling. - Culture Conditions: Ensure optimal cell culture conditions (e.g., media, temperature, CO2).
Low Receptor Expression - Cell Line Selection: Use a cell line known to endogenously express the α1-adrenergic receptor subtype of interest or a stably transfected cell line with confirmed receptor expression. - Verify Expression: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.
Suboptimal Cell Density - Cell Titration: Perform a cell titration experiment to determine the optimal cell seeding density for your assay plate format. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cell health.
Assay Detection Issues - Reagent Integrity: Check the expiration dates and proper storage of all assay reagents (e.g., fluorescent dyes, antibodies, substrates). - Instrument Settings: Optimize the settings of your detection instrument (e.g., plate reader gain, excitation/emission wavelengths).

Quantitative Data for this compound

The following tables summarize the reported binding affinities and functional potencies of this compound for α1-adrenergic receptors. Note that values can vary between studies depending on the experimental conditions.

Table 1: this compound Binding Affinity (Ki)

Receptor SubtypeCell Line/TissueRadioligandKi (nM)Reference
α1Rat Cerebral Cortex[3H]-Prazosin~20[1]
α1Bovine Aorta[3H]-Prazosin>100[5]

Table 2: this compound Functional Potency (IC50/pA2)

Assay TypeReceptor SubtypeAgonistCell Line/TissuePotencyReference
Contraction Assayα1NorepinephrineRat Anococcygeus MusclepA2 = 7.5[6]
Blood Pressureα1PhenylephrineAnesthetized Dog-[2]

Experimental Protocols

Calcium Mobilization Assay for α1-Adrenergic Receptor Antagonism in CHO-K1 Cells

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing an α1-adrenergic receptor subtype.

Materials:

  • CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239)

  • α1-adrenergic receptor agonist (e.g., phenylephrine, norepinephrine)

  • This compound

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding: Seed the CHO-K1 cells into the assay plates at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells with HBSS to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in HBSS at a concentration that will yield an EC80 response.

    • Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

    • After establishing a stable baseline, use the instrument's injector to add the agonist to all wells.

    • Continue reading the fluorescence for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

cAMP Assay for α1-Adrenergic Receptor Antagonism in HEK293 Cells

This protocol outlines a method to measure the effect of this compound on agonist-mediated changes in cAMP levels in Human Embryonic Kidney (HEK293) cells expressing an α1-adrenergic receptor subtype.

Materials:

  • HEK293 cells expressing the human α1A, α1B, or α1D-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)

  • Forskolin (B1673556) (optional, to amplify Gs-coupled responses if applicable to the specific α1-subtype and cell background)

  • α1-adrenergic receptor agonist (e.g., norepinephrine)

  • This compound

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Seeding: Seed the HEK293 cells into the assay plates and incubate until they reach the desired confluency.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Aspirate the culture medium and add the this compound dilutions to the cells.

    • Pre-incubate for 15-30 minutes at 37°C.

    • Prepare the agonist solution in stimulation buffer at a concentration that will elicit a submaximal response.

    • Add the agonist to the wells (if studying inhibition of an agonist-induced decrease in cAMP, co-stimulation with forskolin might be necessary to elevate basal cAMP levels).

    • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Stop the reaction by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's protocol for the specific cAMP assay kit to perform the detection steps. This typically involves adding detection reagents and incubating for a specified period.

  • Signal Measurement:

    • Read the plate on a plate reader compatible with the assay format (e.g., time-resolved fluorescence or luminescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Corynanthine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling NOREPI Norepinephrine (Agonist) A1AR α1-Adrenergic Receptor NOREPI->A1AR Binds & Activates CORY This compound (Antagonist) CORY->A1AR Binds & Blocks Gq Gq/11 A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Signaling pathway of the α1-adrenergic receptor and the inhibitory action of this compound.

Experimental_Workflow_Antagonist_Assay cluster_workflow General Workflow for this compound Antagonist Assay A 1. Seed Cells (e.g., CHO, HEK293) in microplate B 2. Incubate Overnight A->B C 3. Add this compound (various concentrations) B->C D 4. Pre-incubate (15-30 min) C->D E 5. Add Agonist (e.g., Phenylephrine at EC80) D->E F 6. Incubate for Signal Development E->F G 7. Read Signal (e.g., Fluorescence, Luminescence) F->G H 8. Data Analysis (IC50 determination) G->H

Caption: A generalized experimental workflow for a this compound cell-based antagonist assay.

References

Technical Support Center: Addressing Stability Problems of Corynanthine in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Corynanthine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Question: My this compound solution has changed color and/or shows precipitation after long-term storage. What is the likely cause?

Answer: Color change and precipitation are common indicators of this compound degradation. The primary causes are exposure to light, adverse pH conditions, high temperatures, and oxidation. This compound, an indole (B1671886) alkaloid, is susceptible to degradation through several pathways, including hydrolysis and oxidation.

Question: I am observing a loss of biological activity in my experiments using a stored this compound stock solution. How can I troubleshoot this?

Answer: A loss of potency is a strong indication of chemical degradation. To confirm this, you should:

  • Perform an analytical check: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution. Compare the chromatogram to that of a freshly prepared standard. The presence of new peaks or a decrease in the area of the this compound peak suggests degradation.

  • Prepare fresh solutions: For critical experiments, always use freshly prepared this compound solutions to ensure accurate and reproducible results.

  • Review storage conditions: Ensure that your stock solutions are stored under the recommended conditions (see below for details).

Question: What are the optimal storage conditions for solid this compound and its solutions?

Answer:

  • Solid this compound: Store in a tightly sealed, light-resistant container (e.g., amber vial) at -20°C. The presence of a desiccant is recommended to protect from moisture.

  • This compound Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO for in vitro studies). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light by using amber vials or by wrapping the vials in aluminum foil.

Question: What are the primary degradation pathways for this compound?

Answer: Based on studies of its diastereomer, yohimbine, and the general reactivity of indole alkaloids, the main degradation pathways for this compound are:

  • Hydrolysis: The ester group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of Corynanthinic acid.

  • Oxidation: The indole ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to a variety of degradation products.

  • Photodegradation: Exposure to UV and visible light can induce degradation, often through photo-oxidation.

Data on this compound Stability

While specific quantitative long-term stability data for this compound is limited in publicly available literature, the following table summarizes expected stability trends based on general knowledge of indole alkaloids and data from related compounds like yohimbine. This information should be used as a guideline, and it is recommended to perform in-house stability studies for your specific formulations and storage conditions.

Table 1: Predicted Influence of Storage Conditions on this compound Stability

ParameterConditionExpected Stability of this compoundPotential Degradation Products
Temperature -80°CHighMinimal degradation
-20°CGoodSlow degradation over extended periods
4°CModerateGradual degradation
Room Temperature (25°C)LowSignificant degradation over time
pH (in aqueous solution) Acidic (pH < 4)LowHydrolysis to Corynanthinic acid
Neutral (pH 7)ModerateSlow hydrolysis and oxidation
Basic (pH > 8)LowBase-catalyzed hydrolysis and oxidation
Light Exposure Stored in DarkHighMinimal photodegradation
Exposed to Ambient LightModeratePhotodegradation, potential for color change
Exposed to UV LightLowAccelerated photodegradation
Atmosphere Inert (Nitrogen/Argon)HighMinimized oxidation
AirModerate to LowOxidation of the indole moiety

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (B78521) (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm and 280 nm (Diode Array Detector to check for peak purity)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours. Dissolve in a suitable solvent before injection.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

5. Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Peak purity analysis should be performed to confirm that the this compound peak is free from co-eluting impurities.

Protocol 2: Strategies for Enhancing this compound Stability in Solution

1. Use of Antioxidants:

  • To prevent oxidative degradation, consider adding antioxidants to the formulation.

  • Procedure: Prepare stock solutions of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in a compatible solvent. Add the antioxidant to the this compound solution at a low concentration (e.g., 0.01-0.1%).

  • Evaluation: Compare the stability of the this compound solution with and without the antioxidant over time using the HPLC method described above.

2. Complexation with Cyclodextrins:

  • Cyclodextrins can encapsulate liable molecules, protecting them from degradation.

  • Procedure: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in the desired solvent. Add this compound to this solution and stir or sonicate to facilitate complex formation.

  • Evaluation: Assess the stability of the complexed this compound against various stressors (pH, light, temperature) and compare it to the uncomplexed drug.

3. Lyophilization (Freeze-Drying):

  • For long-term storage, lyophilization can significantly improve the stability of solid this compound.

  • Procedure: Dissolve this compound in a suitable solvent system (e.g., water/tert-butanol mixture) containing a cryoprotectant (e.g., mannitol (B672) or trehalose). Freeze the solution rapidly and then subject it to primary and secondary drying under vacuum.

  • Evaluation: The lyophilized powder should be stored in a desiccator. Reconstitute the powder and analyze its purity by HPLC to assess stability over time.

Visualizations

This compound Degradation Workflow

The following diagram illustrates a typical workflow for investigating the degradation of this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analytical Testing cluster_3 Data Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) This compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) This compound->Oxidation Thermal Thermal Stress (e.g., 105°C, solid) This compound->Thermal Photo Photodegradation (e.g., UV light) This compound->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Purity Assess Purity & Degradation % HPLC->Purity ID Identify Degradation Products LCMS->ID Pathway Elucidate Degradation Pathway Purity->Pathway ID->Pathway

Caption: Workflow for this compound forced degradation studies.

Signaling Pathway of this compound

This compound is known to be a selective α1-adrenergic receptor antagonist. The diagram below illustrates the signaling pathway inhibited by this compound.

Agonist Adrenergic Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Activates This compound This compound This compound->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Technical Support Center: Corynanthine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynanthine analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the initial mass spectrometry parameters I should consider for this compound detection?

A1: For initial method development, you can use parameters similar to those for related indole (B1671886) alkaloids, such as Corynantheidine. A good starting point for electrospray ionization in positive mode (ESI+) is to monitor the precursor ion [M+H]⁺ for this compound, which has a molecular weight of 354.4 g/mol .[1] Therefore, the precursor ion to target would be m/z 354.2. For tandem mass spectrometry (MS/MS), you will need to optimize collision energies for characteristic product ions.

Q2: I am not seeing any peak for this compound. What are the common causes?

A2: A complete loss of signal can be due to several factors. First, verify your sample preparation to ensure this compound has been successfully extracted. Second, confirm the instrument is functioning correctly by injecting a known standard. Check for leaks in the LC system and ensure the mass spectrometer is properly tuned and calibrated.[2] Also, verify that the autosampler and syringe are working correctly and that the sample has been properly prepared.

Q3: My this compound peak is broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is often a chromatographic issue. Ensure your mobile phase is appropriate for indole alkaloids; a common choice is a gradient of acetonitrile (B52724) and water with a formic acid additive.[3][4] Column overload can also lead to peak broadening, so consider diluting your sample. Contamination of the column or guard column can also be a cause, so regular maintenance is crucial.[2]

Q4: I'm observing low signal intensity for this compound. What can I do to improve it?

A4: Low signal intensity can be caused by several factors. Ensure your sample concentration is within the optimal range for your instrument; samples that are too dilute or too concentrated can lead to poor signal.[2] Optimize ionization source parameters, such as spray voltage and gas flows, for this compound. Ion suppression due to matrix effects is a common issue in complex samples.[5] Improving your sample cleanup procedure can help mitigate this.

Q5: What are matrix effects, and how can they affect my this compound analysis?

A5: Matrix effects occur when other components in your sample co-elute with this compound and interfere with its ionization in the mass spectrometer's source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will affect the accuracy of your quantification.

Troubleshooting Guides

Problem: High Background Noise

High background noise can obscure the signal of your target analyte, this compound.

Possible Cause Suggested Solution
Contaminated SolventsUse high-purity, LC-MS grade solvents.
Dirty Ion SourceClean the ion source according to the manufacturer's protocol.
Column BleedEnsure the column is properly conditioned and not operated above its temperature limit.
Sample MatrixImprove sample cleanup to remove interfering compounds.
Problem: Inconsistent Retention Time

Shifts in retention time can lead to misidentification of this compound.

Possible Cause Suggested Solution
Unstable Pump FlowPurge the LC pumps to remove air bubbles and check for leaks.
Column DegradationReplace the column or guard column if it has exceeded its lifetime.
Mobile Phase InconsistencyPrepare fresh mobile phase and ensure it is properly degassed.
Temperature FluctuationsUse a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction of this compound from dried plant matter.

  • Grinding: Grind the dried plant material into a fine powder.

  • Acidic Extraction: Suspend the powder in an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids.

  • Sonication/Agitation: Sonicate or agitate the mixture to ensure efficient extraction.

  • Centrifugation/Filtration: Separate the solid material from the liquid extract.

  • Basification: Adjust the pH of the extract to basic (pH 9-10) with a suitable base (e.g., ammonium (B1175870) hydroxide).

  • Liquid-Liquid Extraction: Extract the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the extract in a solvent compatible with your LC-MS method.

Protocol 2: UPLC-MS/MS Parameters (Adapted from Corynantheidine)

These parameters can be used as a starting point for developing a method for this compound.

Parameter Value
LC System
ColumnC18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation from other alkaloids
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 50 °C
MS System
Ionization ModeESI Positive
Precursor Ion (m/z)355.2
Product Ions (m/z)To be determined by infusion and product ion scan of a this compound standard.
Collision EnergyOptimize for each product ion transition.
Capillary Voltage~3.0 - 4.0 kV
Source Temperature~120 - 150 °C
Desolvation Temperature~350 - 450 °C

Visualizations

Corynanthine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plant Material / Biological Matrix Extraction Extraction of this compound Start->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject MS_Ionization Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification End Report Quantification->End

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Workflow Start Problem: No/Low this compound Signal Check_Standard Inject this compound Standard Start->Check_Standard Check_LC Check LC System (Pressure, Leaks) Start->Check_LC Signal_OK Signal OK? Check_Standard->Signal_OK Check_Sample Review Sample Preparation Optimize_Method Optimize Method for Matrix Effects Check_Sample->Optimize_Method LC_Issue LC Hardware Issue Check_LC->LC_Issue Check_MS Check MS Performance (Tune, Calibrate) MS_Issue MS Hardware/Parameter Issue Check_MS->MS_Issue Signal_OK->Check_Sample Yes Signal_OK->Check_MS No Sample_Prep_Issue Issue with Sample Prep (Extraction, Cleanup)

Caption: Troubleshooting decision tree for signal issues.

References

Technical Support Center: Optimizing Incubation Times for Corynanthine in in vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for in vitro experiments involving Corynanthine (B1669447). The following frequently asked questions (FAQs) and troubleshooting guides address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action for this compound?

A1: this compound is an indole (B1671886) alkaloid that functions as a selective alpha-1 adrenergic receptor (α1-AR) antagonist.[1][2][3] Unlike its stereoisomers, yohimbine (B192690) and rauwolscine (B89727), which show higher affinity for α2-adrenergic receptors, this compound is more potent at blocking α1-adrenoceptors.[1][4] This antagonism prevents the binding of endogenous agonists like norepinephrine, thereby inhibiting downstream signaling pathways typically associated with α1-AR activation, such as vasoconstriction.[2][4]

Q2: Why is optimizing the incubation time crucial for this compound experiments?

A2: Optimizing incubation time is a critical parameter in experimental design for several reasons:

  • Kinetics of Interaction : The binding of this compound to α1-receptors and the subsequent biological response occur over a specific time course. Short incubations may not be sufficient to observe an effect, while excessively long incubations can lead to misleading results due to secondary effects or compound degradation.[5][6]

  • Distinguishing Primary vs. Secondary Effects : Short incubation times are generally sufficient for observing acute effects on signaling cascades.[7] Longer periods may be necessary for endpoints like changes in gene or protein expression, but these can also introduce secondary, off-target effects.[7]

  • Compound Stability : Like many small molecules, this compound's stability in cell culture media over extended periods at 37°C can be a concern.[8][9] Verifying its concentration and integrity throughout the experiment is crucial for long-term assays.

  • Cell Health and Density : The response of cells to a compound can vary with cell density and the duration of exposure.[10] Long incubations can be confounded by cell proliferation or cytotoxicity.

Q3: What are typical starting incubation times for different in vitro assays with this compound?

A3: The ideal incubation time is highly dependent on the biological question and the specific assay endpoint. It is essential to perform a time-course experiment to determine the optimal duration for your specific model.[7][10] The table below provides general recommendations as a starting point.

Table 1: Recommended Starting Incubation Times for this compound in Various in vitro Assays

Assay TypeTypical Incubation RangeEndpoint MeasuredRationale & Considerations
Receptor Binding Assays 30 minutes - 2 hoursDirect binding of this compound to α1-ARAims to reach binding equilibrium. Time should be sufficient for the ligand to access the receptor.
Second Messenger Assays 15 seconds - 30 minutesIntracellular Ca2+ mobilization, IP3 accumulationThese are rapid signaling events that occur almost immediately after receptor antagonism is established.[11]
Signaling Pathway Analysis 5 minutes - 4 hoursPhosphorylation of downstream proteins (e.g., ERK, Akt)Allows for the observation of acute changes in signaling cascades following receptor blockade.[11]
Gene Expression Analysis 4 hours - 24 hoursChanges in mRNA levels of target genes (via qPCR)Requires sufficient time for transcriptional machinery to respond to the altered signaling environment.
Protein Expression Analysis 12 hours - 48 hoursChanges in total protein levels (via Western Blot)Dependent on the half-life of the target protein; requires time for translation, and potentially, degradation of existing protein.
Cell Viability/Cytotoxicity 24 hours - 72 hoursCell death, apoptosis, proliferation rates (e.g., MTT, LDH)These assays measure long-term outcomes and should correlate with the cell line's doubling time.[6][7]
Functional Assays Varies (hours to days)e.g., Smooth muscle contraction, neurite outgrowthThe incubation time is dictated by the specific biological process being measured.

Q4: How should I design an experiment to determine the optimal incubation time?

A4: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at several different time points. The workflow below illustrates the key steps in this process.

G cluster_workflow Experimental Workflow for Incubation Time Optimization A Seed cells in multi-well plates and allow adherence B Prepare this compound at a fixed, biologically relevant concentration A->B C Treat cells with this compound (and appropriate controls) B->C D Incubate for a range of time points (e.g., 0, 15m, 1h, 4h, 12h, 24h) C->D E Terminate experiment at each time point (e.g., lyse cells, fix cells) D->E F Measure the desired endpoint (e.g., protein phosphorylation, Ca2+ flux) E->F G Analyze data: Plot response vs. time F->G H Identify optimal time point (e.g., peak response, earliest stable point) G->H I Proceed with main experiments using the optimized incubation time H->I

Caption: Workflow for determining optimal incubation time.

Q5: What is the primary signaling pathway affected by this compound?

A5: As an α1-adrenergic receptor antagonist, this compound primarily inhibits the Gq protein-coupled signaling cascade. When an agonist (like phenylephrine (B352888) or norepinephrine) binds to the α1-AR, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound blocks the initial step of this pathway.

G cluster_pathway This compound's Inhibition of the α1-Adrenergic Signaling Pathway This compound This compound a1AR α1-Adrenergic Receptor This compound->a1AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->a1AR Activates Gq Gq Protein a1AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (e.g., Contraction) Ca2->Response PKC->Response

Caption: this compound blocks the α1-AR Gq signaling pathway.

Troubleshooting Guide

Q1: I am not observing any effect of this compound. What could be the issue related to incubation time?

A1:

  • Incubation Time Too Short : The selected time point may be insufficient to produce a measurable change in your chosen endpoint. This is especially true for assays measuring changes in protein expression or cell viability.[7] Solution : Perform a time-course experiment with longer incubation periods.

  • Endpoint Measured Too Early/Late : For dynamic processes like signal transduction, the peak response can be transient. You may be missing the optimal window. Solution : Conduct a time-course with more frequent, earlier time points (e.g., 0, 5, 15, 30, 60 minutes) for signaling studies.

  • Compound Degradation : In long-term experiments ( > 24 hours), this compound may degrade in the culture medium.[8] Solution : Consider replenishing the medium with fresh this compound periodically. It is also advisable to perform an analytical assessment (e.g., HPLC) to confirm the compound's concentration at the end of the incubation period.

Q2: My results are highly variable between replicates or experiments. Could incubation time be a factor?

A2:

  • Assay Performed on an Unstable Response Curve : If you are measuring at a time point where the biological response is rapidly increasing or decreasing, small variations in timing can lead to large differences in results. Solution : Choose an incubation time where the response has reached a stable plateau, as determined by your time-course experiment.

  • Cell Cycle Desynchronization : For longer incubations, cells will continue to divide. If experiments are started with slightly different cell densities or confluency, the final measurements can be affected. Solution : Ensure consistent cell seeding densities and consider serum-starving cells to synchronize them before treatment, if appropriate for your cell line and assay.[10]

Q3: I'm observing unexpected cytotoxicity with this compound, especially at longer incubation times. What should I do?

A3:

  • Off-Target Effects or Metabolite Toxicity : Prolonged exposure to a compound can lead to off-target effects or the accumulation of toxic metabolites that are not apparent during short incubations.

  • Compound Instability : Degradation products of this compound in the culture media could be toxic to the cells.[9]

  • Solution :

    • Perform a cytotoxicity assay (e.g., MTT or LDH) across a range of concentrations and incubation times (e.g., 24, 48, 72 hours) to determine the toxicity profile of this compound for your specific cell line.

    • Try to use the shortest incubation time that yields a robust and reproducible signal for your primary endpoint of interest. This minimizes the risk of confounding cytotoxic effects.

Experimental Protocols

Protocol 1: General Time-Course Experiment for a Phosphorylation Endpoint (Western Blot)

  • Cell Seeding : Seed cells (e.g., HEK293 cells expressing α1-AR) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Starvation (Optional) : Once cells are adherent, replace the growth medium with a serum-free or low-serum medium for 4-12 hours to reduce basal signaling.

  • Preparation of this compound : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a working solution by diluting the stock in a serum-free medium to 2X the final desired concentration.

  • Treatment :

    • For each time point (e.g., 0, 5, 15, 30, 60, 120 minutes), pre-treat one well with this compound (or vehicle control) for a fixed duration (e.g., 30 minutes) before adding an α1-AR agonist.

    • Stimulate with an α1-AR agonist (e.g., phenylephrine) for the designated time. The '0' minute well receives only the vehicle.

  • Cell Lysis : At the end of each incubation time, immediately aspirate the medium, wash the cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Western Blotting : Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated protein of interest (e.g., p-ERK) and the total protein (e.g., total ERK) as a loading control.

  • Analysis : Quantify band intensities and plot the ratio of phosphorylated to total protein against time to identify the peak response.

References

Validation & Comparative

A Comparative Analysis of Corynanthine and Yohimbine on Blood Pressure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the effects of corynanthine (B1669447) and yohimbine (B192690) on blood pressure, intended for researchers, scientists, and drug development professionals. By examining their distinct pharmacological profiles, receptor affinities, and in vivo effects, this document aims to elucidate the contrasting physiological responses elicited by these two stereoisomers.

Introduction: Structural Relationship and Pharmacological Divergence

This compound and yohimbine are diastereoisomers, sharing the same chemical formula but differing in the spatial arrangement of their atoms. This stereochemical difference leads to a significant divergence in their pharmacological activity, particularly in their interaction with adrenergic receptors, which play a crucial role in the regulation of blood pressure. Yohimbine is widely recognized as a selective alpha-2 adrenoceptor antagonist, while this compound acts preferentially as an alpha-1 adrenoceptor antagonist.[1][2] This fundamental difference in receptor selectivity is the primary determinant of their opposing effects on cardiovascular function.

Receptor Binding Affinity and Selectivity

The differential effects of this compound and yohimbine on blood pressure can be attributed to their distinct binding affinities for alpha-1 and alpha-2 adrenergic receptors. Radioligand binding assays and functional studies have been employed to quantify these affinities, often expressed as pA2 values (the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve) or Ki values (inhibition constant).

Table 1: Adrenergic Receptor Antagonist Potency of this compound and Yohimbine

AntagonistReceptor SubtypepA2 Value (Rat Aorta)Selectivity Ratio (α2/α1)Reference
This compound Alpha-1> Yohimbine0.03[3][4]
Alpha-2-
Yohimbine Alpha-1< this compound45[3][4]
Alpha-2-

Note: A higher pA2 value indicates greater antagonist potency. The selectivity ratio is a measure of the antagonist's preference for the alpha-2 receptor over the alpha-1 receptor.

As the data indicates, this compound demonstrates a higher potency at alpha-1 adrenoceptors, whereas yohimbine is significantly more potent and selective for alpha-2 adrenoceptors.[1][4]

In Vivo Effects on Blood Pressure: A Comparative Overview

The opposing receptor selectivities of this compound and yohimbine translate into contrasting effects on blood pressure in vivo.

Yohimbine: As a potent alpha-2 adrenoceptor antagonist, yohimbine blocks the presynaptic inhibitory feedback mechanism for norepinephrine (B1679862) release. This leads to an increased sympathetic outflow from the central nervous system and enhanced norepinephrine release at the neuroeffector junctions of the sympathetic nervous system. The consequence is an increase in heart rate and vasoconstriction, resulting in a pressor (hypertensive) effect.

This compound: In contrast, as a selective alpha-1 adrenoceptor antagonist, this compound primarily blocks the postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. These receptors are the primary mediators of vasoconstriction induced by norepinephrine. By blocking these receptors, this compound induces vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure (hypotensive effect).

A study comparing the intravenous administration of these compounds in anesthetized rats demonstrated that this compound is the more potent isomer in producing a depressor response.[5]

Table 2: Qualitative Comparison of Intravenous this compound and Yohimbine on Blood Pressure in Anesthetized Rats

CompoundDoseEffect on Blood PressureRelative PotencyReference
This compound 40 µg (bolus)DecreaseMost potent[5]
Yohimbine 40 µg (bolus)DecreaseLess potent than this compound[5]

Note: This table provides a qualitative comparison of potency as detailed in the cited study. Specific mmHg changes were not presented in a comparative table in the source.

Signaling Pathways

The divergent effects of this compound and yohimbine on vascular tone are rooted in their modulation of distinct intracellular signaling cascades.

This compound: Alpha-1 Adrenoceptor Antagonism

Corynanthine_Signaling_Pathway

Yohimbine: Alpha-2 Adrenoceptor Antagonism

Yohimbine_Signaling_Pathway NE_release NE_release NE_synapse NE_synapse NE_release->NE_synapse increases Yohimbine_pre Yohimbine_pre Yohimbine_pre->NE_release disinhibits

Experimental Protocols

The following is a representative experimental protocol for the in vivo assessment of the effects of this compound and yohimbine on blood pressure in a rat model, synthesized from established methodologies.

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats (250-300g).

  • Acclimation: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure (for invasive blood pressure measurement)
  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane, 1.25 g/kg, intraperitoneally). The choice of anesthetic is critical as it can influence cardiovascular parameters.

  • Tracheotomy: Perform a tracheotomy to ensure a patent airway throughout the experiment.

  • Catheterization:

    • Isolate the right carotid artery and insert a polyethylene (B3416737) catheter filled with heparinized saline (10 IU/mL).

    • Advance the catheter into the thoracic aorta for direct measurement of arterial blood pressure.

    • Isolate the left jugular vein and insert a catheter for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before commencing the experiment.

Experimental Workflow

Experimental_Workflow A Animal Acclimation B Anesthesia & Surgical Preparation (Carotid Artery & Jugular Vein Cannulation) A->B C Stabilization Period (30 minutes) B->C D Baseline Blood Pressure Recording (15 minutes) C->D E Intravenous Administration (Vehicle, this compound, or Yohimbine) D->E F Continuous Blood Pressure Monitoring (e.g., 60 minutes post-injection) E->F G Data Analysis (Calculation of Mean Arterial Pressure, etc.) F->G

Drug Administration and Data Acquisition
  • Drug Preparation: Prepare fresh solutions of this compound hydrochloride and yohimbine hydrochloride in sterile saline on the day of the experiment.

  • Dosing: Administer drugs intravenously as a bolus or continuous infusion. A dose-response study is recommended to characterize the full pharmacological effect.

  • Data Recording: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.

Conclusion

The comparative analysis of this compound and yohimbine reveals a clear dichotomy in their effects on blood pressure, directly attributable to their opposing selectivity for alpha-1 and alpha-2 adrenoceptors. Yohimbine, a selective alpha-2 antagonist, typically induces a pressor response by enhancing sympathetic outflow. Conversely, this compound, a selective alpha-1 antagonist, elicits a depressor response through the blockade of vasoconstriction. This understanding is critical for researchers investigating the physiological roles of adrenergic receptors and for the development of novel therapeutics targeting the cardiovascular system. The distinct profiles of these stereoisomers make them valuable pharmacological tools for dissecting the complex mechanisms of blood pressure regulation.

References

A Comparative Pharmacological Profile of Yohimbine Diastereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological profiles of yohimbine (B192690) and its principal diastereoisomers, including rauwolscine (B89727), corynanthine (B1669447), and 3-epi-α-yohimbine. The distinct stereochemistry of these indole (B1671886) alkaloids results in significant variations in their receptor binding affinities, functional activities, and pharmacokinetic properties. This document summarizes key experimental data to facilitate further research and drug development efforts.

Receptor Binding Affinities

The affinity of yohimbine and its diastereoisomers for various adrenergic and serotonergic receptors has been determined through radioligand binding assays. The inhibition constants (Ki) and the negative logarithm of the inhibition constant (pKi) are presented below. Lower Ki values indicate higher binding affinity.

Receptor SubtypeYohimbineRauwolscine (α-Yohimbine)This compound3-epi-α-Yohimbine
Adrenergic Receptors
α1pA2: 5-7[1]pA2: 5-7[1]pA2: 6.5-7.4[1]Very weak blocker[2]
α2pA2: 7-9[1]pA2: 7.5-8.5[1]pA2: 4-6[1]Very weak blocker[2]
α2ApKi: 8.52[3]Ki: 1.81 nM[1]--
α2BpKi: 8.00[3]Ki: 0.96 nM[1]--
α2CpKi: 9.17[3]---
Serotonin (B10506) Receptors
5-HT1ApKi: 7.3[4]; Partial Agonist[5]Partial Agonist[5]Agonist properties at autoreceptors[6]-
5-HT1BpKi: 6.8[4]---
5-HT1DpKi: 7.6[4]---
5-HT2AAntagonist[7]Antagonist[7]--
5-HT2BAntagonist[7]Antagonist[7]--
Dopamine Receptors
D2pKi: 6.4[4]---
D3Weak affinity[4]---

Functional Activity

The functional activity of yohimbine diastereoisomers, particularly their antagonist and partial agonist effects, has been characterized in various in vitro functional assays.

ReceptorAssayYohimbineRauwolscineThis compound
5-HT1A Inhibition of Forskolin-Stimulated Adenylyl CyclasePartial Agonist (IC50: 4.6 µM)[5]Partial Agonist (IC50: 1.5 µM)[5]-
α1-Adrenoceptor Contraction of rat aortic stripsAntagonist[8]Antagonist (less potent than yohimbine)[8]Potent Antagonist[8]
α2-Adrenoceptor Inhibition of clonidine-induced hypoactivity in ratsAntagonist (0.3 - 3 mg/kg i.p.)[9]Antagonist (0.3 - 3 mg/kg i.p.)[9]Ineffective up to 30 mg/kg i.p.[9]

Pharmacokinetic Profiles

Pharmacokinetic data for yohimbine and its diastereoisomers are derived from various studies and may not be directly comparable due to differing experimental conditions. The following table summarizes available parameters.

ParameterYohimbineRauwolscineThis compound
Bioavailability (Oral) Highly variable (7-87%)[10]--
Elimination Half-life (t½) 0.25 - 2.5 hours (IV)[11]; ~0.6 hours (Oral)--
Cmax Variable, dependent on CYP2D6 genotype--
Tmax ---
AUC Dose-dependent increases[12]--

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for α2-adrenergic receptors.

  • Materials and Reagents:

    • Radioligand: [3H]-Rauwolscine (a specific α2-antagonist).

    • Membrane Preparation: From tissues or cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex, HEK293 cells transfected with specific α2-subtypes).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Competitors: Test compounds (yohimbine diastereoisomers) at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM phentolamine).

    • Glass Fiber Filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

    • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-rauwolscine (at a concentration close to its Kd, e.g., 2-3 nM), and varying concentrations of the test compound.

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Gαi-Coupled Receptors

This assay determines the functional activity of yohimbine diastereoisomers as antagonists or partial agonists at α2-adrenergic or 5-HT1A receptors, which are Gαi-coupled and thus inhibit adenylyl cyclase.

  • Materials and Reagents:

    • Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556): An adenylyl cyclase activator.

    • Test Compounds: Yohimbine diastereoisomers at various concentrations.

    • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell Culture Medium and reagents.

  • Procedure:

    • Cell Culture: Culture the cells to an appropriate density.

    • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (potential antagonist/partial agonist).

    • Stimulation: Add a fixed concentration of an agonist (for antagonist testing) or forskolin to stimulate adenylyl cyclase activity.

    • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate concentration-response curves for the test compounds.

    • For antagonists, calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

    • For partial agonists, determine the EC50 value (concentration for 50% of maximal effect) and the maximal effect relative to a full agonist.

In Vivo Blood Pressure Measurement in Rats

This protocol provides a general framework for assessing the cardiovascular effects of yohimbine diastereoisomers in an in vivo setting.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Preparation (for invasive measurement):

    • Anesthetize the rat (e.g., with urethane (B1682113) or isoflurane).

    • Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

  • Drug Administration:

    • Allow the animal to stabilize after surgery.

    • Administer the yohimbine diastereoisomer intravenously (bolus or infusion) or intraperitoneally at various doses.

    • Record baseline blood pressure and heart rate before and continuously after drug administration.

  • Data Analysis:

    • Measure the changes in mean arterial pressure (MAP) and heart rate from baseline at different time points after drug administration.

    • Construct dose-response curves to compare the potency of the different diastereoisomers.

Visualizations

Signaling Pathways

G_protein_signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling a1 α1-AR gq Gq a1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Ca2+ ip3->ca2 pkc PKC dag->pkc response1 Smooth Muscle Contraction ca2->response1 pkc->response1 a2 α2-AR gi Gi a2->gi ac Adenylyl Cyclase gi->ac inhibits atp ATP camp ↓ cAMP atp->camp converts pka PKA camp->pka response2 Inhibition of Neurotransmitter Release pka->response2

Caption: Simplified signaling pathways for α1 and α2-adrenergic receptors.

Experimental Workflow: Radioligand Binding Assay

experimental_workflow prep Membrane Preparation (Tissue/Cells) setup Assay Setup (96-well plate) - Membranes - [3H]-Radioligand - Test Compound prep->setup incubation Incubation (Equilibrium) setup->incubation filtration Filtration (Separate bound/free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis

Caption: General workflow for a radioligand binding assay.

Stereochemical Relationship of Yohimbine Diastereoisomers

yohimbine_diastereoisomers yohimbine Yohimbine rauwolscine Rauwolscine (α-Yohimbine) yohimbine->rauwolscine Epimer at C16 This compound This compound yohimbine->this compound Epimer at C3 epi_alpha_yohimbine 3-epi-α-Yohimbine yohimbine->epi_alpha_yohimbine Epimer at C3 & C17

Caption: Stereochemical relationships between yohimbine and its key diastereoisomers.

Conclusion

The pharmacological profiles of yohimbine diastereoisomers are markedly different, driven by their distinct stereochemistry. Yohimbine and rauwolscine are potent and selective α2-adrenergic receptor antagonists, with rauwolscine often exhibiting slightly higher affinity. In contrast, this compound is a selective α1-adrenergic receptor antagonist. 3-epi-α-yohimbine shows weak affinity for α-adrenergic receptors. Furthermore, yohimbine and rauwolscine display significant activity at serotonin receptors, particularly as partial agonists at 5-HT1A receptors, which contributes to their complex pharmacological effects. These differences in receptor selectivity and functional activity underscore the importance of considering the specific isomeric composition in both preclinical research and potential therapeutic applications. The variable pharmacokinetic profiles, especially for yohimbine, further highlight the need for careful dose consideration in clinical settings. This comparative guide provides a foundational resource for researchers to navigate the nuanced pharmacology of these compounds.

References

Differential Effects of Corynanthine and its Stereoisomers on Serotonin Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential effects of corynanthine (B1669447) and its stereoisomers, yohimbine (B192690) and rauwolscine (B89727), on serotonin (B10506) (5-hydroxytryptamine, 5-HT) release. The information is compiled from preclinical studies to assist researchers in understanding the nuanced serotonergic activities of these compounds.

Core Findings on Serotonin Release

Studies on rabbit hippocampal slices have demonstrated that this compound and its stereoisomers, yohimbine and rauwolscine, can directly influence serotonin release. In experimental conditions designed to isolate the effects on serotonin receptors, all three compounds have been shown to decrease the electrically stimulated release of serotonin in a concentration-dependent manner. This inhibitory effect suggests an agonistic action at presynaptic 5-HT autoreceptors, which act as a negative feedback mechanism on serotonin release.

While direct quantitative data on the inhibition of serotonin release from the primary comparative study is not fully available, the consistent observation of a concentration-dependent decrease for all three stereoisomers points to a shared mechanism of action at the 5-HT autoreceptor level. However, the potency and efficacy of this effect may differ between the compounds.

Quantitative Comparison of Receptor Binding and Functional Activity

To provide a broader context of the serotonergic activity of these compounds, the following tables summarize their binding affinities and functional activities at relevant serotonin receptor subtypes, as reported in various studies. It is important to note that while receptor binding and functional assays provide valuable insights, they are not a direct measure of neurotransmitter release.

Table 1: Binding Affinities (Ki) of this compound Stereoisomers at Serotonin Receptors

CompoundReceptor SubtypeKi (nM)SpeciesReference
Yohimbine5-HT1A690 ± 223Human (recombinant)[1]
Rauwolscine5-HT1A158 ± 69Human (recombinant)[1]
Yohimbine5-HT1DHigh AffinityCalf[2]
Rauwolscine5-HT1DHigh AffinityCalf[2]

Note: Data for this compound's binding affinity at specific serotonin receptor subtypes was not available in the reviewed literature. Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Functional Activity of this compound Stereoisomers at 5-HT1A Receptors

CompoundActivityIC50 (µM)Intrinsic Activity (vs. Serotonin)SpeciesReference
YohimbinePartial Agonist4.6 ± 1.00.59Human (recombinant)[1]
RauwolscinePartial Agonist1.5 ± 0.20.70Human (recombinant)[1]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Intrinsic activity refers to the ability of a drug to activate a receptor, expressed as a fraction of the maximal activation by the endogenous ligand (serotonin).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the regulation of serotonin release by presynaptic autoreceptors and a typical experimental workflow for measuring neurotransmitter release from brain slices.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin releases 5HT_Autoreceptor 5-HT1A/1D Autoreceptor G_Protein Gi/o Protein 5HT_Autoreceptor->G_Protein activates Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel opens Ca_Channel->Serotonin_Vesicle triggers fusion AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP reduces production of cAMP->Serotonin_Vesicle decreases release probability Serotonin->5HT_Autoreceptor binds to Compound This compound / Stereoisomer Compound->5HT_Autoreceptor binds to (agonist) G Start Start: Prepare Brain Slices Incubation Pre-incubate with [3H]-Serotonin Start->Incubation Superfusion Place slices in superfusion chambers Incubation->Superfusion Wash Wash with physiological buffer Superfusion->Wash Stimulation1 Electrical Field Stimulation (S1) (Evokes [3H]-Serotonin release) Wash->Stimulation1 Drug_Addition Add this compound or Stereoisomer Stimulation1->Drug_Addition Stimulation2 Electrical Field Stimulation (S2) (Evokes [3H]-Serotonin release in presence of drug) Drug_Addition->Stimulation2 Collection Collect superfusate fractions Stimulation2->Collection Analysis Measure radioactivity in fractions (Liquid Scintillation Counting) Collection->Analysis Calculation Calculate S2/S1 ratio to determine drug effect Analysis->Calculation End End Calculation->End

References

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